molecular formula C18H23N3O4 B143907 Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate CAS No. 183288-44-0

Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

Katalognummer: B143907
CAS-Nummer: 183288-44-0
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: RXWUUFACDXGVIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 4-(2-carbamoyl-1-benzofuran-5-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-8-6-20(7-9-21)13-4-5-14-12(10-13)11-15(24-14)16(19)22/h4-5,10-11H,6-9H2,1-3H3,(H2,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWUUFACDXGVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)OC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459987
Record name tert-Butyl 4-(2-carbamoyl-1-benzofuran-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183288-44-0
Record name 1,1-Dimethylethyl 4-[2-(aminocarbonyl)-5-benzofuranyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183288-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(2-carbamoyl-1-benzofuran-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic route for Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines the detailed experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Synthetic Strategy Overview

The synthesis of the target molecule, this compound, is accomplished through a convergent approach. The core of the strategy involves the construction of the 5-(piperazin-1-yl)benzofuran-2-carboxamide backbone, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.

The overall synthetic transformation can be visualized as follows:

Synthesis_Overview A Ethyl 5-nitrobenzofuran-2-carboxylate B Ethyl 5-aminobenzofuran-2-carboxylate A->B Reduction C Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate B->C Piperazine Formation D Ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate C->D Boc Protection E This compound D->E Amidation

Caption: Overall synthetic scheme for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, along with a summary of the reaction parameters and expected yields.

Step 1: Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate

The initial step involves the reduction of the nitro group of Ethyl 5-nitrobenzofuran-2-carboxylate to an amine.

Experimental Protocol:

To a solution of Ethyl 5-nitrobenzofuran-2-carboxylate (1.0 eq) in ethanol, a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The reaction mixture is then subjected to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield Ethyl 5-aminobenzofuran-2-carboxylate.

ParameterValue
Starting Material Ethyl 5-nitrobenzofuran-2-carboxylate
Reagents 10% Pd/C, Hydrogen
Solvent Ethanol
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 95-99%
Step 2: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

This step involves the formation of the piperazine ring at the 5-position of the benzofuran core.

Experimental Protocol:

A suspension of Ethyl 5-aminobenzofuran-2-carboxylate (1.0 eq), bis(2-chloroethyl)ammonium chloride (1.1 eq), and potassium carbonate (3.0 eq) in 1-butanol is heated to reflux. The reaction is monitored by TLC. After completion, the hot suspension is decanted and filtered. The filtrate is then evaporated to dryness, and the crude product can be purified by recrystallization from methanol to afford Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.

ParameterValue
Starting Material Ethyl 5-aminobenzofuran-2-carboxylate
Reagents bis(2-chloroethyl)ammonium chloride, K₂CO₃
Solvent 1-Butanol
Temperature Reflux
Reaction Time 24-48 hours
Typical Yield ~27%[1]
Step 3: Synthesis of Ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate

The secondary amine of the piperazine ring is protected with a Boc group in this step.

Experimental Protocol:

To a solution of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified, typically by column chromatography on silica gel, to yield Ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate.[1]

ParameterValue
Starting Material Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
Reagents Di-tert-butyl dicarbonate (Boc₂O)
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 4-12 hours
Typical Yield High
Step 4: Synthesis of this compound

The final step is the amidation of the ethyl ester to the primary carboxamide.

Experimental Protocol:

Ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate (1.0 eq) is dissolved in a saturated solution of ammonia in methanol. The reaction mixture is stirred in a sealed vessel at an elevated temperature (e.g., 60-80 °C) until the ester is fully converted to the amide, as indicated by TLC or LC-MS analysis. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is then triturated with a suitable solvent like diethyl ether or hexane and filtered to give the final product, this compound. An alternative method involves reacting the ester with formamide in the presence of a sodium alkoxide in N-methylpyrrolidone.[1]

ParameterValue
Starting Material Ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate
Reagents Methanolic Ammonia (or Formamide/Sodium Alkoxide)
Solvent Methanol (or N-Methylpyrrolidone)
Temperature 60-80 °C
Reaction Time 12-24 hours
Typical Yield Good to High

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Piperazine Formation cluster_step3 Step 3: Boc Protection cluster_step4 Step 4: Amidation start1 Start with Ethyl 5-nitrobenzofuran-2-carboxylate op1 Dissolve in Ethanol Add 10% Pd/C start1->op1 op2 Hydrogenate at RT op1->op2 op3 Filter through Celite op2->op3 op4 Concentrate under vacuum op3->op4 end1 Obtain Ethyl 5-aminobenzofuran-2-carboxylate op4->end1 start2 Start with Ethyl 5-aminobenzofuran-2-carboxylate op5 Suspend in 1-Butanol with bis(2-chloroethyl)ammonium chloride and K₂CO₃ start2->op5 op6 Reflux op5->op6 op7 Decant and Filter op6->op7 op8 Evaporate and Recrystallize op7->op8 end2 Obtain Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate op8->end2 start3 Start with Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate op9 Dissolve in THF Add Boc₂O start3->op9 op10 Stir at RT op9->op10 op11 Concentrate and Purify by Chromatography op10->op11 end3 Obtain Ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate op11->end3 start4 Start with Boc-protected ester op12 Dissolve in Methanolic Ammonia start4->op12 op13 Heat in a sealed vessel op12->op13 op14 Concentrate and Triturate op13->op14 end4 Obtain Final Product op14->end4

Caption: Detailed workflow for the multi-step synthesis.

References

Physical and chemical properties of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of the antidepressant drug Vilazodone. This document outlines the compound's known characteristics, a detailed representative synthesis protocol, and its role in the broader context of serotonergic drug development. While specific experimental spectral data for this intermediate is not widely published, this guide presents expected spectral characteristics based on its chemical structure and data from analogous compounds.

Introduction

This compound (CAS No. 183288-44-0) is a complex organic molecule that serves as a crucial building block in the multi-step synthesis of Vilazodone.[1][2] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, a dual mechanism of action that is effective in the treatment of major depressive disorder.[3][4] The structural integrity and purity of this intermediate are paramount to the successful synthesis of the final active pharmaceutical ingredient (API). This guide aims to consolidate the available information on this compound to aid researchers in its synthesis, characterization, and utilization.

Physicochemical Properties

A summary of the known and computed physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₈H₂₃N₃O₄[5][6]
Molecular Weight 345.40 g/mol [5][6]
CAS Number 183288-44-0[5][6]
Appearance White to off-white powder[7]
Melting Point >200 °C (decomposes)[5][8]
XLogP3 2.3[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 5[6]
Rotatable Bond Count 3[6]
Exact Mass 345.16885622 Da[6]
Topological Polar Surface Area 89 Ų[6]

Spectral Data (Expected)

Technique Expected Characteristics
¹H NMR Signals corresponding to the tert-butyl protons (~1.5 ppm, singlet, 9H), piperazine protons (multiple signals in the range of 3.0-4.0 ppm), aromatic protons of the benzofuran ring (signals between 7.0-8.0 ppm), and the carbamoyl protons (broad singlet).
¹³C NMR Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), piperazine carbons (~40-50 ppm), aromatic and heterocyclic carbons of the benzofuran core (in the range of 100-160 ppm), and the carbonyl carbons of the carbamate and carboxamide groups (>160 ppm).
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amide (~3400-3200 cm⁻¹), C=O stretching of the carbamate and amide (~1700-1650 cm⁻¹), C-N stretching, and aromatic C-H and C=C vibrations.
Mass Spectrometry A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its molecular weight (345.40 g/mol ).

Experimental Protocols

The following is a representative, multi-step experimental protocol for the synthesis of this compound, compiled from general procedures for the synthesis of Vilazodone intermediates and related benzofuran derivatives.

Synthesis of 5-Aminobenzofuran-2-carboxamide

This initial step involves the formation of the core benzofuran-2-carboxamide structure with an amino group at the 5-position, which will later be coupled with the piperazine moiety.

  • Reaction: Nitration of a suitable benzofuran precursor, followed by amidation of the 2-position carboxylic acid, and subsequent reduction of the nitro group to an amine. A common starting material is 5-nitro-2-hydroxybenzaldehyde.

  • Detailed Protocol:

    • Step 1: Synthesis of 5-Nitrobenzofuran-2-carboxylic acid: 5-Nitrosalicylaldehyde is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate in a solvent such as DMF, followed by hydrolysis of the resulting ester to the carboxylic acid.

    • Step 2: Amidation to 5-Nitrobenzofuran-2-carboxamide: The carboxylic acid is converted to the corresponding carboxamide. This can be achieved by first activating the carboxylic acid (e.g., with isobutyl chloroformate) and then reacting with aqueous ammonia.

    • Step 3: Reduction to 5-Aminobenzofuran-2-carboxamide: The nitro group is reduced to an amine using a reducing agent like sodium hydrosulfite.

Synthesis of this compound

This final step involves the coupling of the amino-benzofuran intermediate with Boc-protected piperazine.

  • Reaction: Nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction. A more direct approach involves the reaction of 5-aminobenzofuran-2-carboxamide with a bis(2-haloethyl)amine derivative in the presence of a base to form the piperazine ring, followed by Boc protection. A more controlled synthesis would involve coupling with a pre-formed Boc-piperazine unit.

  • Detailed Protocol (based on coupling with Boc-piperazine):

    • To a solution of 5-aminobenzofuran-2-carboxamide and 1-Boc-piperazine in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP).

    • Add a base, such as sodium tert-butoxide.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualization of Synthetic and Logical Pathways

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the target compound.

G Synthetic Workflow for this compound A 5-Nitro-2-hydroxybenzaldehyde B 5-Aminobenzofuran-2-carboxamide A->B Multi-step synthesis D This compound B->D Pd-catalyzed coupling C 1-Boc-piperazine C->D Pd-catalyzed coupling

Caption: A simplified workflow for the synthesis of the target compound.

Role as a Vilazodone Intermediate

The logical relationship of this compound as an intermediate in the synthesis of Vilazodone is depicted below.

G Role as a Vilazodone Intermediate A This compound B Deprotection (Boc removal) A->B C 5-(Piperazin-1-yl)benzofuran-2-carboxamide B->C D Coupling with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile C->D E Vilazodone D->E

Caption: The logical progression from the intermediate to the final API, Vilazodone.

Biological Context and Significance

The primary significance of this compound lies in its role as a key precursor to Vilazodone.[1][2] As an intermediate, it is not expected to possess significant biological activity itself. Its design is focused on providing a stable, purifiable compound that contains the necessary benzofuran-piperazine core, with the tert-butyloxycarbonyl (Boc) group serving as a protecting group for the piperazine nitrogen. This protection allows for selective reaction at other sites of the molecule before its removal in a later synthetic step to enable the final coupling reaction that forms Vilazodone.

The final product, Vilazodone, exerts its therapeutic effect through a dual mechanism: it inhibits the reuptake of serotonin, thereby increasing its concentration in the synaptic cleft, and it acts as a partial agonist at 5-HT1A receptors.[3][4] This dual action is believed to contribute to its efficacy in treating major depressive disorder.

Conclusion

This compound is a vital intermediate in the synthesis of Vilazodone. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, this guide provides a consolidated overview of its known properties, a plausible and detailed synthetic protocol, and its crucial role in the development of a clinically important antidepressant. The information presented herein is intended to be a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

References

The Role of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate in Medicinal Chemistry: A Technical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the function and properties of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate . Extensive investigation into the scientific literature and chemical databases reveals that this compound is not an active pharmaceutical ingredient (API) with a defined mechanism of action, but rather a key chemical intermediate used in the synthesis of more complex molecules.

Compound Identification and Role

This compound is a synthetic building block. Its primary role in drug discovery and development is to serve as a precursor for the introduction of a piperazinyl-benzofuran carboxamide moiety into a target molecule.

The "tert-butyl" group, specifically a tert-butoxycarbonyl (Boc) group, is a common protecting group in organic synthesis. It is used to temporarily block the reactivity of the piperazine nitrogen atom, allowing other chemical modifications to be made to the molecule. In a subsequent synthetic step, this Boc group is removed to yield the active, deprotected piperazine.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Role
This compound183288-44-0C18H23N3O4345.40Boc-protected chemical intermediate.[1]
5-(piperazin-1-yl)benzofuran-2-carboxamide183288-46-2C13H15N3O2245.28Deprotected, reactive intermediate.[2][3][4][5]

Synthetic Utility and Deprotection

The core utility of this compound lies in the strategic removal of the Boc protecting group to unmask a reactive secondary amine on the piperazine ring. This process, known as deprotection, is typically achieved under acidic conditions. The resulting amine can then be coupled with other molecules, such as carboxylic acids or acyl chlorides, to form the final target compound.

Experimental Workflow: Boc Deprotection

A generalized protocol for the deprotection of this compound to yield 5-(piperazin-1-yl)benzofuran-2-carboxamide is as follows:

  • Dissolution: The Boc-protected starting material is dissolved in a suitable organic solvent, such as dioxane or dichloromethane.

  • Acidification: A strong acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dioxane, is added to the solution.

  • Reaction: The mixture is stirred at room temperature for a period of 1 to 4 hours, during which the Boc group is cleaved.

  • Work-up: The solvent and excess acid are removed under reduced pressure. The crude product is often purified by crystallization or chromatography to yield the desired deprotected compound.

G cluster_0 Synthetic Pathway start tert-butyl 4-(2-carbamoylbenzofuran-5-yl) piperazine-1-carboxylate deprotection Boc Deprotection (e.g., TFA or HCl) start->deprotection product 5-(piperazin-1-yl)benzofuran-2-carboxamide deprotection->product coupling Coupling with R-X (e.g., Acyl Chloride) product->coupling final_product Final Active Molecule coupling->final_product G cluster_core Core Chemical Scaffold cluster_targets Potential Biological Targets core Piperazine Aromatic System (e.g., Benzofuran) Carboxamide parp PARP Enzymes core:f1->parp Binding core:f2->parp Interaction kinases Kinases core:f0->kinases Interaction other_receptors Other Receptors/Enzymes core->other_receptors Potential Binding

References

Technical Guide: Properties and Structure of CAS Number 183288-44-0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 183288-44-0. The primary chemical name for this substance is tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate . It is a key intermediate in the synthesis of Vilazodone, a dual-acting antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1] The unique structural features of this intermediate, including a benzofuran moiety, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group, make it a subject of interest in medicinal chemistry and drug development.[2][3]

Chemical Structure and Identification

The structure of this compound incorporates a benzofuran-2-carboxamide core linked to a Boc-protected piperazine ring at the 5-position.

Caption: 2D structure of this compound.

Chemical Identifiers
Identifier TypeValue
CAS Number 183288-44-0
Molecular Formula C₁₈H₂₃N₃O₄[4]
SMILES C(N)(=O)C1=CC=2C(O1)=CC=C(C2)N3CCN(C(OC(C)(C)C)=O)CC3[2]
InChI InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-8-6-20(7-9-21)13-4-5-14-12(10-13)11-15(24-14)16(19)22/h4-5,10-11H,6-9H2,1-3H3,(H2,19,22)[2]
InChIKey RXWUUFACDXGVIO-UHFFFAOYSA-N[2]
Synonyms

This compound is also known by several other names:

  • 5-(4-tert-Butoxycarbonyl-2-piperazinyl)benzofuran-2-carboxamide[2]

  • tert-Butyl 4-(2-carbamoyl-1-benzofuran-5-yl)piperazine-1-carboxylate[4]

  • 4-[2-(Aminocarbonyl)-5-benzofuranyl]-1-piperazinecarboxylic Acid tert-Butyl Ester[5]

  • 5-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzofuran-2-carboxamide[2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of CAS 183288-44-0.

PropertyValueSource(s)
Molecular Weight 345.40 g/mol [4]
Appearance Off-white to light yellow solid[4][6]
Boiling Point 544 °C[4]
Density 1.253 g/cm³[4]
Flash Point 283 °C[4]
Solubility Slightly soluble in Chloroform and Methanol[4]
Storage Temperature 2-8°C[4]
Purity ≥98%[4]

Role in Synthesis and Experimental Protocols

CAS 183288-44-0 is a crucial intermediate in the multi-step synthesis of Vilazodone.[3][4] It is typically formed through the coupling of a benzofuran precursor with a protected piperazine. The resulting compound then undergoes deprotection of the Boc group, followed by condensation with an indole moiety to yield the final active pharmaceutical ingredient.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate (Target Compound) cluster_deprotection Deprotection cluster_coupling Final Coupling A 5-Bromobenzofuran- 2-carboxamide C CAS 183288-44-0 (tert-butyl 4-(2-carbamoylbenzofuran- 5-yl)piperazine-1-carboxylate) A->C Coupling Reaction B 1-Boc-piperazine B->C D 5-(Piperazin-1-yl)benzofuran- 2-carboxamide C->D Boc Deprotection (e.g., TFA or HCl) F Vilazodone D->F Nucleophilic Substitution E 3-(4-Chlorobutyl)- 1H-indole-5-carbonitrile E->F

Caption: Synthetic pathway of Vilazodone involving CAS 183288-44-0 as a key intermediate.

Detailed Synthesis Protocol

The synthesis of this compound can be achieved via a transition metal-catalyzed amination or an aromatic nucleophilic substitution reaction.[2] The following protocol describes a general method based on available literature.

Reaction: Synthesis of this compound from 5-bromobenzofuran-2-carboxamide and 1-Boc-piperazine.

Materials:

  • 5-Bromobenzofuran-2-carboxamide (1.0 eq)

  • 1-t-Butoxycarbonylpiperazine (1-Boc-piperazine) (1.1 - 1.5 eq)[4]

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP or Xantphos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, or K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere flask (e.g., Schlenk flask), add 5-bromobenzofuran-2-carboxamide, the palladium catalyst, and the ligand.

  • Reagent Addition: Add 1-Boc-piperazine and the base to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110°C. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Analytical Characterization: The identity and purity of the final product should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Biological Activity and Signaling Pathways

As a synthetic intermediate, CAS 183288-44-0 is not intended for direct biological application, and there is limited public data on its specific pharmacological activity. Its primary relevance lies in its role as a precursor to Vilazodone. The presence of the piperazine ring is a common motif in compounds targeting central nervous system receptors.[2][3] However, the biological activity is realized after the Boc group is removed and the molecule is coupled with the indole moiety to form Vilazodone. Vilazodone's therapeutic effect is attributed to its dual mechanism of action on the serotonergic system: inhibiting serotonin reuptake and acting as a partial agonist at 5-HT1A receptors.[1][7]

Safety and Handling

Based on available safety data sheets, this compound should be handled with appropriate precautions in a laboratory setting.

  • Hazard Identification: May cause skin, eye, and respiratory tract irritation.[4] As a powder, it may form combustible dust concentrations in the air.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or with a fume hood to avoid inhaling dust.

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Inhalation: Move the person into fresh air.

    • Ingestion: Rinse mouth with water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Recommended storage is between 2-8°C.[4]

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

The Multifaceted Biological Activities of Benzofuran Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran and piperazine moieties are prominent pharmacophores in medicinal chemistry, each contributing to a diverse range of biological activities. The hybridization of these two scaffolds has given rise to a novel class of compounds—benzofuran piperazine derivatives—that have demonstrated significant potential in various therapeutic areas. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising field.

Core Biological Activities and Quantitative Data

Benzofuran piperazine derivatives have been extensively evaluated for a variety of biological effects. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency.

Anticancer Activity

The antiproliferative effects of benzofuran piperazine derivatives have been investigated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a standard metric for this evaluation.

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 16A549 (Lung)0.12[1]
Derivative 16SGC7901 (Gastric)2.75[1]
Compound 8cA549 (Lung)0.12[2]
Compound 8dA549 (Lung)0.43[2]
Compound 9hPanc-1 (Pancreatic)0.94[3]
Compound 9hMCF-7 (Breast)2.92[3]
Compound 9hA-549 (Lung)1.71[3]
Compound 11dPanc-1 (Pancreatic)1.83[3]
Compound 11dA-549 (Lung)3.00[3]
Compound 13bPanc-1 (Pancreatic)1.03[3]
Compound 13bA-549 (Lung)1.71[3]
Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

CompoundCell LineAssayIC50 (µM)Reference
Derivative 16RAW 264.7NO Production Inhibition5.28[1]
Compound 18RAW 264.7NO Production Inhibition< 10[1]
Compound 22RAW 264.7NO Production Inhibition< 10[1]
Compound 5RAW 264.7NO Production Inhibition< 20[1]
Compound 9RAW 264.7NO Production Inhibition< 20[1]
Compound 24RAW 264.7NO Production Inhibition< 20[1]
CDK2 Inhibitory Activity

A significant mechanism of anticancer activity for some benzofuran piperazine derivatives is the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

CompoundAssayIC50 (nM)Reference
Compound 9hCDK2 Kinase Assay40.91[3]
Compound 11dCDK2 Kinase Assay41.70[3]
Compound 11eCDK2 Kinase Assay46.88[3]
Compound 13cCDK2 Kinase Assay52.63[3]
Staurosporine (Control)CDK2 Kinase Assay56.76[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides comprehensive protocols for the key experiments cited in this guide.

Synthesis of Benzofuran Piperazine Derivatives

A general multi-step synthesis is often employed to produce N-arylpiperazine substituted benzofuran derivatives.[4][5]

Step 1: Synthesis of 2-Acylbenzofuran Intermediate

  • To a solution of a substituted salicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add an α-bromoacetophenone derivative (1 equivalent) and a base like potassium carbonate (K2CO3) (2-3 equivalents).

  • Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the 2-acylbenzofuran intermediate.

Step 2: Bromination of the 2-Acylbenzofuran

  • Dissolve the 2-acylbenzofuran intermediate in a suitable solvent like carbon tetrachloride (CCl4).

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide.

  • Reflux the mixture for a few hours.

  • After completion, cool the reaction mixture and filter to remove succinimide.

  • Evaporate the solvent under reduced pressure to obtain the brominated intermediate.

Step 3: Synthesis of the Final Benzofuran Piperazine Derivative

  • Dissolve the brominated intermediate in a solvent like acetone or DMF.

  • Add the desired N-substituted piperazine (1-1.5 equivalents) and a base such as K2CO3 (2 equivalents). A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction.

  • Reflux the mixture for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final benzofuran piperazine derivative.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the benzofuran piperazine derivatives in cell culture medium. Add the different concentrations of the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay - Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran piperazine derivatives at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay

This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant of LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran piperazine derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO production inhibition compared to the LPS-only treated cells.

CDK2 Kinase Inhibition Assay (Luminescent)

This assay measures the activity of CDK2 by quantifying the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation: Prepare a serial dilution of the benzofuran piperazine derivative in a suitable buffer (e.g., kinase assay buffer).

  • Reaction Setup: In a 384-well plate, add the recombinant human CDK2/Cyclin E complex, a suitable substrate (e.g., Histone H1), and the test compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Luminescence Detection: Add a luminescent ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and measures the remaining ATP.

  • Signal Measurement: Measure the luminescence using a plate luminometer. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the benzofuran piperazine derivatives in the broth.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Activity - Glutamate-Induced Excitotoxicity Assay

This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced cell death.

  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate and allow them to differentiate for several days.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the benzofuran piperazine derivative for 1-2 hours.

  • Glutamate Exposure: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 25-100 mM) for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells treated with the compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Signaling Pathways and Mechanisms of Action

The biological activities of benzofuran piperazine derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms: CDK2 Inhibition and Apoptosis Induction

Many benzofuran piperazine derivatives exert their anticancer effects by targeting the cell cycle machinery. Specifically, they have been shown to inhibit CDK2, a key kinase that, in complex with Cyclin E, promotes the G1/S phase transition. By inhibiting CDK2, these compounds induce cell cycle arrest, preventing cancer cell proliferation.[3] Furthermore, these derivatives can trigger apoptosis (programmed cell death) in cancer cells, a critical mechanism for eliminating malignant cells.

CDK2_Signaling_Pathway cluster_Rb_E2F Rb-E2F Complex Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK4_6 Activates Rb Rb Cyclin_D_CDK4_6->Rb Phosphorylates (p) E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E E2F->Cyclin_E Promotes Transcription Cyclin_E_CDK2 Cyclin E / CDK2 Active Complex Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cyclin_E_CDK2->Rb Hyper-phosphorylates S_Phase_Entry S-Phase Entry & DNA Replication Cyclin_E_CDK2->S_Phase_Entry Promotes Cell_Cycle_Arrest G1/S Arrest Benzofuran_Piperazine Benzofuran Piperazine Derivatives Benzofuran_Piperazine->Cyclin_E_CDK2 Inhibits Apoptosis Apoptosis Benzofuran_Piperazine->Apoptosis Induces Benzofuran_Piperazine->Cell_Cycle_Arrest Causes p21_p27 p21/p27 (CDK Inhibitors) p21_p27->Cyclin_E_CDK2 Inhibits LPS_Inflammatory_Pathway cluster_NFkB IκBα-NF-κB Complex cluster_Nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex Activates MAPK_Cascades MAPK Cascades (ERK, JNK, p38) TAK1->MAPK_Cascades Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates (p) NFκB NF-κB IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates AP1 AP-1 MAPK_Cascades->AP1 Activates AP1->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Benzofuran_Piperazine Benzofuran Piperazine Derivatives Benzofuran_Piperazine->IKK_Complex Inhibits Benzofuran_Piperazine->MAPK_Cascades Inhibits NFκB_nuc NF-κB NFκB_nuc->Pro_inflammatory_Genes AP1_nuc AP-1 AP1_nuc->Pro_inflammatory_Genes Anticancer_Screening_Workflow Start Start: Synthesized Benzofuran Piperazine Derivatives Cytotoxicity_Screening Primary Screening: Cytotoxicity Assay (MTT) against a panel of cancer cell lines Start->Cytotoxicity_Screening Potent_Hits Identify Potent Hits (Low IC50 values) Cytotoxicity_Screening->Potent_Hits Apoptosis_Assay Secondary Screening: Apoptosis Assay (Annexin V/PI) Potent_Hits->Apoptosis_Assay Yes Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Potent_Hits->Cell_Cycle_Analysis Yes Mechanism_of_Action Mechanism of Action Studies Apoptosis_Assay->Mechanism_of_Action Cell_Cycle_Analysis->Mechanism_of_Action Kinase_Inhibition Target Identification: Kinase Inhibition Assays (e.g., CDK2) Mechanism_of_Action->Kinase_Inhibition Pathway_Analysis Signaling Pathway Analysis (Western Blot for key proteins) Mechanism_of_Action->Pathway_Analysis Lead_Optimization Lead Optimization Kinase_Inhibition->Lead_Optimization Pathway_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Lead_Optimization->In_Vivo_Studies

References

An In-Depth Technical Guide to the Synthesis of Vilazodone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Vilazodone, an antidepressant agent, functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1] Its synthesis is typically achieved through a convergent pathway, which involves the preparation of two key intermediates: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(1-piperazinyl)benzofuran-2-carboxamide . These intermediates are then coupled to form the final vilazodone molecule.[1] This guide provides a detailed overview of the common synthetic routes for these crucial intermediates, including experimental protocols and quantitative data.

Synthesis of Intermediate 1: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

This key intermediate can be synthesized through several routes, primarily starting from 5-cyanoindole or 4-cyanoaniline.

Route A: Friedel-Crafts Acylation/Reduction of 5-Cyanoindole

A prevalent industrial method involves the Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by the reduction of the resulting ketone to yield the desired chlorobutyl intermediate.[1][2]

G cluster_0 cluster_1 A 5-Cyanoindole C 3-(4-chlorobutyryl)-5-cyanoindole A->C Friedel-Crafts Acylation B 4-Chlorobutyryl chloride D 3-(4-chlorobutyl)-1H-indole-5-carbonitrile C->D Reduction reductant Reducing Agent (e.g., NaBH4/CF3COOH) reductant->C catalyst Lewis Acid (e.g., AlCl3) catalyst->A

Figure 1: Synthesis via Friedel-Crafts Acylation/Reduction.

Quantitative Data for Route A

StepReactantsReagents/ConditionsProductYieldPurityReference
Acylation5-Cyanoindole, 4-Chlorobutyryl chlorideAlCl3, Nitromethane, 0-10°C3-(4-chlorobutyryl)-5-cyanoindole~90%-[3]
Reduction3-(4-chlorobutyryl)-5-cyanoindoleNaBH4/CF3COOH3-(4-chlorobutyl)-1H-indole-5-carbonitrile~95%-[3]

Experimental Protocols for Route A

Protocol 1: Synthesis of 3-(4-chlorobutyryl)-5-cyanoindole [1]

  • Reaction Setup: Suspend a Lewis acid catalyst like aluminum chloride (AlCl3) in a suitable solvent such as nitromethane in a reaction vessel.

  • Addition of Acyl Chloride: Cool the suspension to 0-10°C in an ice bath. Slowly add 4-chlorobutyryl chloride (1.15 eq) to the mixture while maintaining the temperature.

  • Addition of 5-Cyanoindole: Dissolve 5-cyanoindole (1.0 eq) in nitromethane and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice water. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Reduction to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile [1]

  • Reaction Setup: Dissolve the crude 3-(4-chlorobutyryl)-5-cyanoindole from the previous step in a suitable solvent such as tetrahydrofuran in a round-bottom flask.

  • Reduction: Add a reducing agent (e.g., sodium borohydride in trifluoroacetic acid).

  • Reaction: Stir the reaction mixture for 1-8 hours at room temperature, monitoring by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Route B: Fischer Indole Synthesis

An alternative approach utilizes the Fischer indole synthesis, starting from 4-cyanoaniline. This method involves diazotization followed by a cyclization reaction with 6-chlorohexanal.[3]

G cluster_0 cluster_1 cluster_2 A 4-Cyanoaniline B 4-Cyanophenylhydrazine A->B Diazotization D Hydrazone Intermediate B->D Condensation C 6-Chlorohexanal E 3-(4-chlorobutyl)-1H-indole-5-carbonitrile D->E Fischer Indole Cyclization reagents1 NaNO2, HCl reagents1->A reagents2 Acid Catalyst reagents2->D

Figure 2: Synthesis via Fischer Indole Synthesis.

Quantitative Data for Route B

StepStarting MaterialKey ReagentsProductOverall YieldPurityReference
Multi-step4-CyanoanilineNaNO2, HCl, 6-chlorohexanal3-(4-chlorobutyl)-1H-indole-5-carbonitrile74%-[4]

Experimental Protocol for Route B [3][4]

This route is described as a "telescopic approach," suggesting that intermediates may not be isolated.

  • Diazotization: 4-Cyanoaniline is converted to the corresponding diazonium salt using sodium nitrite (NaNO2) and hydrochloric acid (HCl). This is then reduced to form 4-cyanophenylhydrazine.

  • Fischer Indole Synthesis: The resulting 4-cyanophenylhydrazine is reacted with an enolizable ketone or aldehyde, in this case, 6-chlorohexanal, to form a phenylhydrazone.

  • Cyclization: The phenylhydrazone intermediate undergoes an acid-catalyzed cyclization, which, through the loss of ammonia, affords the final indole product.

Synthesis of Intermediate 2: 5-(1-piperazinyl)benzofuran-2-carboxamide

The synthesis of the second key intermediate often begins with a substituted benzofuran derivative.

Route C: Aromatic Nucleophilic Substitution

A common pathway involves the reaction of 5-bromobenzofuran-2-carboxamide with piperazine.

G cluster_0 A 5-Bromobenzofuran-2-carboxamide C 5-(1-piperazinyl)benzofuran-2-carboxamide A->C Aromatic Nucleophilic Substitution B Piperazine conditions Base conditions->A

Figure 3: Synthesis via Aromatic Nucleophilic Substitution.

Quantitative Data for Route C

StepStarting MaterialKey ReagentsProductYieldPurityReference
Substitution5-(Piperazin-1-yl)benzofuran-2-carboxylic acidPiperazine, 140°C5-(Piperazin-1-yl)benzofuran-2-carboxylic acidNot satisfactory, but starting material is recyclable95%[3]
Amidation5-(Piperazin-1-yl)benzofuran-2-carboxylic acidSOCl2, NH35-(1-piperazinyl)benzofuran-2-carboxamide80% (two steps)-[3]

Experimental Protocol for Route C [3]

  • Piperazine Introduction: A mixture of 5-bromobenzofuran-2-carboxylic acid (1.0 mol) and piperazine (5.0 mol) is heated to 140°C and stirred for 6 hours.

  • Work-up and Recycling: After cooling, hydrochloric acid is added to the reaction solution. The unreacted starting material precipitates and can be recovered by filtration. The filtrate containing the product is then treated with a potassium hydroxide solution until the pH is 6-7.

  • Extraction: The solution is extracted with chloroform. The combined organic layers are dried and concentrated to yield the crude product as a faint yellow solid.

  • Amidation: The resulting carboxylic acid is converted to the final carboxamide in two steps without isolation by treatment with thionyl chloride (SOCl2) and then ammonia (NH3).

Route D: Multi-step Synthesis from 5-Nitrosalicylaldehyde

This pathway involves building the molecule from a simpler starting material through a series of transformations.

G A 5-Nitrosalicylaldehyde B 5-Nitrobenzofuran-2-carboxylic acid A->B Reaction with Ethyl Bromoacetate, then Hydrolysis C 5-Nitrobenzofuran-2-carboxamide B->C Amidation D 5-Aminobenzofuran-2-carboxamide C->D Nitro Reduction E 5-(1-piperazinyl)benzofuran-2-carboxamide D->E Cyclization with bis(2-chloroethyl)amine

Figure 4: Multi-step synthesis from 5-Nitrosalicylaldehyde.

Experimental Protocol for Route D [5]

  • Benzofuran Formation: 5-Nitrosalicylaldehyde reacts with ethyl bromoacetate under the action of potassium carbonate, followed by hydrolysis to yield 5-nitrobenzofuran-2-carboxylic acid.

  • Amidation: The carboxylic acid is reacted with isobutyl chloroformate and then aqueous ammonia to give 5-nitrobenzofuran-2-carboxamide.

  • Reduction: The nitro group is reduced to an amine using a reducing agent like sodium hydrosulfite to give 5-aminobenzofuran-2-carboxamide.

  • Piperazine Ring Formation: The intermediate is cyclized with bis(2-chloroethyl)amine in the presence of a base to form the final product, 5-(1-piperazinyl)benzofuran-2-carboxamide.

Final Step: Condensation to Vilazodone

The final step in the convergent synthesis is the coupling of the two key intermediates via a nucleophilic substitution reaction.[1]

G cluster_0 A 3-(4-chlorobutyl)-1H-indole-5-carbonitrile C Vilazodone A->C Condensation B 5-(1-piperazinyl)benzofuran-2-carboxamide conditions Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF) conditions->A

Figure 5: Final Condensation to Vilazodone.

Quantitative Data for Final Condensation

| Reactants | Reagents/Conditions | Product | Yield | Purity | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Intermediate 1 & Intermediate 2 | Et3N, K2CO3 | Vilazodone | 65% | 99% |[3] | | Intermediate 1 & Intermediate 2 | NaHCO3, KI, DMF, 100°C | Vilazodone | - | - |[5] |

Experimental Protocol for Final Condensation [1][5]

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq) and 5-(1-piperazinyl)benzofuran-2-carboxamide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a base, such as potassium carbonate (K2CO3) and triethylamine (Et3N), or sodium bicarbonate and a catalyst like potassium iodide (KI).

  • Reaction: Heat the reaction mixture to approximately 100°C and stir overnight. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water to precipitate the crude vilazodone.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent.

References

Spectroscopic data (NMR, IR, MS) for Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound: Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate CAS Number: 183288-44-0 Molecular Formula: C₁₈H₂₃N₃O₄ Molecular Weight: 345.40 g/mol [1]

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for this compound, a crucial intermediate in the synthesis of the antidepressant drug Vilazodone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical and Spectroscopic Data

While complete, detailed experimental spectra (NMR, IR, MS) for this specific intermediate are not widely available in the public domain, the following table summarizes its key physical and computed properties.

PropertyValueReference
Molecular Formula C₁₈H₂₃N₃O₄[1]
Molecular Weight 345.40 g/mol [1]
CAS Number 183288-44-0[2][3]
Melting Point >200°C (decomposes)[4]
Density 1.253 g/cm³ (predicted)[3][4]
Boiling Point 544°C (predicted)[3]
Flash Point 283°C (predicted)[3]
XLogP3 2.3 (computed)[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 3[2]
Exact Mass 345.16885622 Da (computed)[2]

Synthesis of this compound

This compound is synthesized as a key intermediate in the manufacturing process of Vilazodone. The general synthetic approach involves the reaction of a protected piperazine derivative with a functionalized benzofuran. While specific, detailed industrial protocols are proprietary, the following represents a plausible synthetic pathway based on available literature.

Experimental Protocol:

A common route to synthesizing the parent compound, 5-(piperazin-1-yl)benzofuran-2-carboxamide, involves the reaction of 5-aminobenzofuran-2-carboxamide with bis(2-chloroethyl)amine in the presence of a base. The tert-butoxycarbonyl (Boc) protecting group is then introduced to yield the title compound.

Step 1: Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide

In a reaction vessel, 5-aminobenzofuran-2-carboxamide is dissolved in a suitable solvent such as n-butanol. To this solution, bis(2-chloroethyl)amine and a base, for example, triethylamine or sodium bicarbonate, are added. The mixture is heated to reflux and maintained for an extended period, typically around 48 hours, under an inert atmosphere (e.g., nitrogen). The progress of the reaction is monitored by a suitable chromatographic technique. Upon completion, the reaction mixture is worked up to isolate the 5-(piperazin-1-yl)benzofuran-2-carboxamide intermediate.

Step 2: Boc-Protection

The resulting 5-(piperazin-1-yl)benzofuran-2-carboxamide is then reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine. This reaction proceeds at room temperature to afford this compound. The final product is then purified using standard techniques such as crystallization or column chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic route to this compound.

Synthesis_Pathway A 5-Aminobenzofuran-2-carboxamide C 5-(Piperazin-1-yl)benzofuran-2-carboxamide A->C B Bis(2-chloroethyl)amine B->C E This compound C->E D Di-tert-butyl dicarbonate (Boc₂O) D->E

Caption: Synthetic pathway for this compound.

Logical Relationship of Synthesis

The synthesis follows a logical progression of functional group transformations.

Logical_Flow A Aromatic Amine (Starting Material) C Piperazine Ring Formation A->C B Cyclization Reagent B->C E N-Boc Protection C->E D Boc-Anhydride (Protecting Agent) D->E F Protected Intermediate (Final Product) E->F

Caption: Logical flow of the synthesis from starting materials to the final protected intermediate.

References

Methodological & Application

Application of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate in antidepressant synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document delineates the pivotal role of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate as a sophisticated intermediate in the synthesis of novel antidepressant agents, with a primary focus on the FDA-approved drug Vilazodone. Detailed experimental protocols for the synthesis of Vilazodone, leveraging a deprotected form of this intermediate, are provided. Furthermore, this note summarizes the quantitative biological data of Vilazodone, highlighting its dual-mechanism of action as a potent serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor. The intricate signaling pathways influenced by this therapeutic agent are also visually represented. This comprehensive guide is intended for researchers, medicinal chemists, and professionals in the field of drug development and discovery.

Introduction

The landscape of antidepressant therapeutics is continually evolving, with a significant emphasis on the development of agents with improved efficacy and tolerability profiles. Benzofuran derivatives have emerged as a privileged scaffold in the design of novel psychoactive compounds, largely due to their structural resemblance to endogenous neurotransmitters.[1] The specific intermediate, this compound, represents a critical building block in the convergent synthesis of Vilazodone, a prominent antidepressant approved for the treatment of major depressive disorder (MDD).[2][3]

Vilazodone's unique pharmacological profile, characterized by its dual action on the serotonin transporter (SERT) and the 5-HT1A receptor, is believed to contribute to its therapeutic effects, potentially offering a faster onset of action and a favorable side-effect profile, particularly concerning sexual dysfunction.[1][2] This application note will detail the synthetic utility of the aforementioned intermediate and the biological properties of the resulting antidepressant.

Synthetic Pathway Overview

The synthesis of Vilazodone from its precursors is a multi-step process. A key strategic element is the coupling of two main fragments: the benzofuran-piperazine moiety and the indole moiety. The title compound, this compound, after deprotection of the tert-butoxycarbonyl (Boc) group, yields the crucial intermediate: 5-(piperazin-1-yl)benzofuran-2-carboxamide.[4][5] This intermediate is then condensed with a suitable indole derivative, such as 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, to afford Vilazodone.[4][6]

G cluster_0 Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide cluster_1 Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile cluster_2 Final Condensation A This compound B Deprotection (e.g., TFA or HCl) A->B Step 1 C 5-(piperazin-1-yl)benzofuran-2-carboxamide B->C G Vilazodone C->G Condensation D 5-Cyanoindole E Alkylation/Acylation-Reduction D->E Step 2 F 3-(4-chlorobutyl)-1H-indole-5-carbonitrile E->F F->G

Figure 1: Synthetic workflow for Vilazodone.

Experimental Protocols

Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide (Intermediate 1)

This protocol outlines the deprotection of the Boc-protected intermediate to yield the key piperazinylbenzofuran carboxamide.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • To the stirred solution, add trifluoroacetic acid (2.0-3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 5-(piperazin-1-yl)benzofuran-2-carboxamide.

Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Intermediate 2)

A common method for the synthesis of this intermediate involves the Friedel-Crafts acylation of 5-cyanoindole followed by reduction.[4]

Materials:

  • 5-Cyanoindole

  • 4-Chlorobutyryl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Acylation: To a suspension of AlCl₃ (1.2 eq) in DCM, add a solution of 5-cyanoindole (1.0 eq) and 4-chlorobutyryl chloride (1.1 eq) in DCM at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by pouring it into a mixture of ice and concentrated HCl. Extract with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ketone.

  • Reduction: Dissolve the crude ketone in a suitable solvent like THF or DCM. Add TFA, followed by the portion-wise addition of NaBH₄ at 0 °C. Stir until the reaction is complete.

  • Quench the reaction with a saturated solution of sodium bicarbonate. Extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

Synthesis of Vilazodone

This final step involves the condensation of the two key intermediates.[4]

Materials:

  • 5-(piperazin-1-yl)benzofuran-2-carboxamide (1.0 eq)

  • 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF)

  • Water

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 5-(piperazin-1-yl)benzofuran-2-carboxamide and 3-(4-chlorobutyl)-1H-indole-5-carbonitrile in DMF.

  • Add potassium carbonate (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.[4]

  • After completion, cool the reaction mixture to room temperature and pour it into water to precipitate the crude Vilazodone.

  • Collect the precipitate by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Vilazodone.

Quantitative Data

The biological activity of Vilazodone has been extensively characterized, demonstrating its high affinity and selectivity for its primary molecular targets.

Target Parameter Value (nM) Reference
Serotonin Transporter (SERT)Ki0.1[7][8][9]
Serotonin Transporter (SERT)IC500.2 - 1.6[7][8]
5-HT1A ReceptorIC500.5 - 2.1[7][8][9]
Norepinephrine Transporter (NET)Ki56[8][9]
Dopamine Transporter (DAT)Ki37[8][9]

Ki: Inhibitory constant; IC50: Half-maximal inhibitory concentration.

Mechanism of Action and Signaling Pathway

Vilazodone exerts its antidepressant effects through a dual mechanism of action.[2][3] Firstly, it acts as a potent and selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[8] Secondly, it functions as a partial agonist at the 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the raphe nuclei.[1] This partial agonism is thought to accelerate the desensitization of these autoreceptors, leading to a more rapid increase in serotonin release compared to traditional SSRIs.[1][2]

G cluster_0 Presynaptic Serotonin Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vilazodone Vilazodone SERT SERT Vilazodone->SERT Inhibits HT1A_auto 5-HT1A Autoreceptor Vilazodone->HT1A_auto Partial Agonist Serotonin_synapse Serotonin SERT->Serotonin_synapse Reuptake Serotonin_release Serotonin Release HT1A_auto->Serotonin_release Inhibits (Negative Feedback) Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->Serotonin_release Serotonin_release->Serotonin_synapse HT1A_post Postsynaptic 5-HT1A Receptor Serotonin_synapse->HT1A_post Activates Downstream_signaling Downstream Signaling (e.g., cAMP, CREB) HT1A_post->Downstream_signaling Therapeutic_effects Therapeutic Effects (Antidepressant, Anxiolytic) Downstream_signaling->Therapeutic_effects

Figure 2: Mechanism of action of Vilazodone.

Conclusion

This compound is a highly valuable intermediate for the synthesis of the antidepressant Vilazodone. The synthetic routes described herein provide a framework for the efficient production of this important therapeutic agent. The unique dual mechanism of action of Vilazodone, supported by its potent and selective binding to SERT and the 5-HT1A receptor, underscores the continued importance of rational drug design in the development of improved treatments for major depressive disorder. This document serves as a comprehensive resource for scientists and researchers engaged in the field of antidepressant drug discovery and development.

References

Application Notes and Protocols for In Vitro Assay Setup Using Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for conducting in vitro assays to evaluate the biological activity of benzofuran derivatives. Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives.[1] These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme-inhibitory agents.[2][3][4][5]

The following sections offer step-by-step methodologies for key experiments, present quantitative data from various studies in a structured format for comparative analysis, and visualize relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Bioactivity of Benzofuran Derivatives

The biological effects of benzofuran derivatives are significantly influenced by the nature and position of substituents on the benzofuran core.[6] The following tables summarize the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for several benzofuran derivatives across different in vitro assays.

Table 1: Cytotoxicity of Benzofuran Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell Line(s)IC50 Value(s)Reference
2-(4-MeO-phenylacetylene) derivativeME-180, A549, ACHNs, HT-29, B-160.08–1.14 µM[2]
6-methoxy-2-ethoxycarbonyl derivativeVarious13 to 100 nM[2]
Piperazine-based benzofurans (37a-h)MCF-7, A549, HeLa, HCT116, SGC7901< 10 µM[7]
Benzofuran-isatin hybrid (23d)SW-620, HT-296.5 and 9.8 µM, respectively[7]
AilanthoidolHuh7 (mutant p53)22 µM (48h)[7]
Benzofuran-pyrazole derivative (36)MCF-7, PC-3-[8]
1c, 1e, 2d, 3a, 3dK562, HeLa, MOLT-420-85 µM[6]

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

Compound/DerivativeAssayCell LineIC50 Value(s)Reference
Aza-benzofuran compound 1NO Production InhibitionRAW 264.717.31 µM[9]
Aza-benzofuran compound 3NO Production InhibitionRAW 264.716.5 µM[9]
Benzofuran-heterocycle hybrid 5dNO Production InhibitionRAW 264.752.23 ± 0.97 μM[10]
Benzofuran with N-aryl piperazine (38)NO Production Inhibition-5.28 μM[8]

Table 3: Antimicrobial Activity of Benzofuran Derivatives

Compound/DerivativeMicroorganism(s)MIC Value(s)Reference
Compound 1S. typhimurium, E. coli, S. aureus12.5 µg/mL, 25 µg/mL, 12.5 µg/mL[9]
Compound 6P. italicum, F. oxysporum, C. musae-[9]
Benzofuran amide 6a, 6b, 6fB. subtilis, S. aureus, E. coliAs low as 6.25 µg/mL[3]
Hydrophobic benzofuran analogsE. coli, S. aureus, MRSA, B. subtilis0.39-3.12 μg/mL[11]
Benzofuran ketoxime 38S. aureus0.039 µg/mL[12]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization based on the specific benzofuran derivative and research question.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, K562, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).[13] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with solvent) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO₂.[6][9]

  • MTT Addition: After incubation, add 50 µL of MTT solution (0.5 mg/mL in medium) to each well and incubate for an additional 1-4 hours at 37°C.[1][9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the purple formazan crystals.[1][9]

  • Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[1][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Assay (MIC Determination)

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the benzofuran derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[1][9]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., ciprofloxacin, amphotericin B) should also be tested as a positive control for the assay.[9]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[9]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1] For more quantitative results, a viability indicator like resazurin can be added, and fluorescence or absorbance can be measured.[9]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[9]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with the compound only (to check for direct effects on NO levels).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Nitrite Measurement (Griess Assay): NO production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value. A concurrent cytotoxicity assay (e.g., MTT) is crucial to ensure that the observed NO inhibition is not due to cell death.[9][10]

Signaling Pathways and Experimental Visualizations

Benzofuran derivatives have been shown to modulate several key signaling pathways involved in cancer and inflammation. The following diagrams, generated using Graphviz (DOT language), illustrate some of these pathways and a typical experimental workflow.

Signaling Pathways Modulated by Benzofuran Derivatives

Benzofuran derivatives have been reported to interfere with critical signaling cascades such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[10] Additionally, some derivatives have been identified as inhibitors of the mTOR signaling pathway, which is frequently dysregulated in cancer.[14][15]

NF_kB_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_p p-NF-κB NFkB->NFkB_p activation Nucleus Nucleus NFkB_p->Nucleus Inflammatory_Genes Inflammatory Genes (e.g., iNOS) Nucleus->Inflammatory_Genes transcription NO NO Inflammatory_Genes->NO MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus Benzofuran Benzofuran Derivatives Benzofuran->IKK Benzofuran->MAPK

Caption: Simplified NF-κB and MAPK signaling pathways.

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Benzofuran Benzofuran Derivatives Benzofuran->mTORC1

Caption: Simplified mTOR signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro screening of benzofuran derivatives.

Experimental_Workflow start Start: Synthesized Benzofuran Derivatives primary_screening Primary Screening (e.g., Cytotoxicity - MTT Assay) start->primary_screening data_analysis1 Data Analysis (Calculate IC50) primary_screening->data_analysis1 decision1 Active? data_analysis1->decision1 secondary_assays Secondary Assays (e.g., Anti-inflammatory, Antimicrobial, Enzyme Inhibition) decision1->secondary_assays Yes inactive Inactive decision1->inactive No data_analysis2 Data Analysis (Calculate IC50/MIC) secondary_assays->data_analysis2 decision2 Potent & Selective? data_analysis2->decision2 mechanistic_studies Mechanistic Studies (e.g., Western Blot, qPCR) decision2->mechanistic_studies Yes decision2->inactive No lead_compound Lead Compound Identification mechanistic_studies->lead_compound

References

Application Notes: Cell-based Assays for Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse pharmacological activities, including anticancer, antipsychotic, and antiviral effects.[1][2][3] The versatility of the piperazine moiety allows for the synthesis of compounds that can interact with a wide array of biological targets.[3][4] Consequently, a robust suite of cell-based assays is essential for the discovery, characterization, and optimization of these compounds. These application notes provide detailed protocols for key cell-based assays used to evaluate the biological activity of piperazine-containing drug candidates, focusing on cytotoxicity, apoptosis, and cell cycle progression.

Key Applications in Drug Discovery

  • High-Throughput Screening (HTS): Initial screening of compound libraries to identify "hits" that induce a desired cellular phenotype (e.g., cancer cell death).

  • Mechanism of Action (MoA) Elucidation: Investigating the specific signaling pathways through which a compound exerts its effects.[4][5]

  • Potency and Efficacy Determination: Quantifying the dose-dependent effects of a compound to establish metrics like IC50 or EC50 values.

  • Selectivity and Toxicity Profiling: Assessing the cytotoxic effects on cancerous versus non-cancerous cell lines to determine the therapeutic window.[6]

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration at which a compound affects cell viability and are often the first step in characterizing a new chemical entity.

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[7][8] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine compound. Replace the medium with fresh medium containing the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used) and an untreated control.[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, until purple precipitates are visible.[8][10]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate spectrophotometer.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow for Cell Viability Assays

G A Seed cells in 96-well plate (5,000-10,000 cells/well) B Incubate for 24h (37°C, 5% CO₂) A->B C Treat with serial dilutions of piperazine compound B->C D Incubate for desired period (e.g., 24h, 48h, 72h) C->D E Add Assay Reagent D->E F Incubate (Assay Dependent) E->F G Add Solubilizer (MTT) or Stop Solution (LDH) F->G H Read Absorbance on Plate Reader G->H I Calculate % Viability / Cytotoxicity and determine IC50 H->I

Caption: A generalized workflow for common colorimetric cell viability assays.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents.[4] Assays to detect apoptosis are critical for understanding how piperazine-containing compounds induce cell death.

a. Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between different stages of cell death. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the piperazine compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours).[9]

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.[13]

  • Washing: Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the supernatant.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Live cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

Signaling Pathway for Caspase-Dependent Apoptosis

G cluster_0 Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Piperazine Compound Piperazine Compound Mito Mitochondrial Stress (Bax/Bak activation) Piperazine Compound->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Executioner Caspases (Caspase-3/7) Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Simplified intrinsic apoptosis pathway often induced by piperazine compounds.[5]

b. Caspase-Glo® 3/7 Assay

Principle: A key event in apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[14] This luminescent assay uses a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase (aminoluciferin), generating a light signal proportional to caspase activity.[15]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.[14]

  • Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Results are often expressed as fold change over the vehicle control.

Cell Cycle Analysis

Many cytotoxic compounds function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI within a cell is directly proportional to its DNA content.[13] By analyzing a population of PI-stained cells with a flow cytometer, one can distinguish cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle.[16]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the piperazine compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect and pellet cells as described in the Annexin V protocol.

  • Fixation: Resuspend the pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[12][13] Incubate on ice for at least 30 minutes (or store at -20°C).

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes, discard the supernatant, and wash the pellet twice with PBS.[13]

  • Staining: Resuspend the cell pellet in 450 µL of PBS. Add 50 µL of RNase A solution (100 µg/mL) to degrade RNA, which PI can also stain.[12][13] Then, add 400 µL of PI solution (50 µg/mL).[13]

  • Incubation: Incubate for 5-10 minutes at room temperature, protected from light.[13]

  • Analysis: Analyze the samples by flow cytometry, ensuring data is collected on a linear scale.[12] Use software to model the resulting histogram and quantify the percentage of cells in each phase of the cell cycle.

Data Presentation

Summarizing quantitative data in a clear, tabular format is crucial for comparing the effects of different compounds and interpreting results.

Table 1: Cytotoxicity of Piperazine Derivatives in A549 Lung Cancer Cells after 48h Treatment

Compound IC50 (µM) ± SD Maximum Inhibition (%)
Compound X 15.2 ± 2.1 98.5
Compound Y 33.8 ± 4.5 99.1
Compound Z > 100 15.3

| Doxorubicin | 1.2 ± 0.3 | 100 |

Table 2: Apoptosis Induction in HCT116 Colon Cancer Cells by Compound X (15 µM) after 24h

Population Vehicle Control (%) ± SD Compound X (%) ± SD
Live (Annexin V-/PI-) 95.1 ± 1.8 45.3 ± 3.5
Early Apoptotic (Annexin V+/PI-) 2.5 ± 0.5 38.6 ± 2.9

| Late Apoptotic (Annexin V+/PI+) | 2.4 ± 0.6 | 16.1 ± 1.2 |

Table 3: Cell Cycle Distribution in MCF-7 Breast Cancer Cells after 24h Treatment with Compound Y (35 µM)

Cell Cycle Phase Vehicle Control (%) ± SD Compound Y (%) ± SD
G0/G1 60.5 ± 4.1 25.7 ± 3.3
S 25.3 ± 2.9 10.1 ± 1.9

| G2/M | 14.2 ± 2.5 | 64.2 ± 5.1 |

References

Protecting the Path: A Guide to Boc-Protection and Deprotection of Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines, offering stability under many reaction conditions and facile removal under acidic conditions. This technical note provides detailed application notes and protocols for the Boc-protection and deprotection of piperazine intermediates, crucial building blocks in the synthesis of a vast array of pharmaceutical agents.

Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1] The ability to selectively functionalize one of the two nitrogen atoms in the piperazine ring is critical for the synthesis of complex molecules. Mono-Boc-protection of piperazine allows for the selective derivatization of the free secondary amine, while the Boc group can be subsequently removed to enable further modification at the other nitrogen.[1]

Boc-Protection of Piperazine

The introduction of a single Boc group onto the symmetrical piperazine ring presents a challenge due to the potential for di-protection.[2] However, various strategies have been developed to favor the formation of the mono-protected product.

Reaction Mechanism: Boc-Protection

Boc_Protection Piperazine Piperazine Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->Intermediate MonoBoc Mono-Boc-Piperazine Intermediate->MonoBoc Collapse & Proton Transfer tBuOH tert-Butanol Intermediate->tBuOH CO2 Carbon Dioxide Intermediate->CO2 ProtonatedAmine Protonated Amine Intermediate Intermediate->ProtonatedAmine ProtonatedAmine->MonoBoc

Caption: Nucleophilic attack of piperazine on di-tert-butyl dicarbonate.

Methods for Mono-Boc-Protection

Several methods exist to achieve mono-Boc-protection of piperazine, each with its own advantages. Traditional methods often result in a mixture of mono- and di-protected products, requiring extensive purification.[3][4] More advanced techniques offer higher selectivity and yields.

MethodReagents & ConditionsYield (%)Purity (%)Reference
Flow Chemistry0.8 equiv. Boc-anhydride, methanol, 30°C45High[2]
Acid-Mediated1 eq. CF3COOH, 1 eq. Boc2O, 10 mol% I2, then NaOH55 (for bispidine)-[5]
Acid SaltPiperazine with acetic acid, then Boc-anhydrideImproved Selectivity-[3][4]
Alternative RouteDiethanolamine -> Chlorination -> Boc protection -> Cyclization> 93.5> 99.4[4][6]
Experimental Protocol: Mono-Boc-Protection using Flow Chemistry[2]

This protocol is adapted from a microreactor-based synthesis, which allows for precise control over stoichiometry and temperature to maximize the yield of the mono-protected product.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Methanol (MeOH)

  • Microreactor setup

Procedure:

  • Prepare a 1.3 M solution of piperazine in methanol.

  • Prepare a 1.04 M solution of (Boc)₂O in methanol (0.8 equivalents relative to piperazine).

  • Set the microreactor temperature to 30°C.

  • Pump the two solutions into the microreactor at a flow rate that allows for a sufficient residence time (e.g., a total flow rate of 4 mL/min for a 75 mL reactor volume).

  • Collect the output from the reactor.

  • The product mixture will contain mono-Boc-piperazine, di-Boc-piperazine, and unreacted piperazine, which can be separated by chromatography.

Di-Boc-Protection of Piperazine

For applications where both nitrogen atoms need to be protected, di-Boc-piperazine can be synthesized by reacting piperazine with an excess of di-tert-butyl dicarbonate.[7]

Experimental Protocol: Di-Boc-Protection of Piperazine

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃))

Procedure:

  • Dissolve piperazine (1 equivalent) in the chosen solvent.

  • Add the base (2.2 equivalents).

  • Slowly add a solution of (Boc)₂O (2.2 equivalents) in the same solvent to the piperazine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield di-tert-butyl piperazine-1,4-dicarboxylate.

Boc-Deprotection of Piperazine Intermediates

The removal of the Boc group is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to liberate the free amine.[1] The choice of acid and solvent is crucial and depends on the presence of other acid-sensitive functional groups in the molecule.[8]

Reaction Mechanism: Boc-Deprotection

Boc_Deprotection BocPiperazine Boc-Protected Piperazine ProtonatedBoc Protonated Intermediate BocPiperazine->ProtonatedBoc H_plus H+ H_plus->ProtonatedBoc Protonation Carbocation tert-Butyl Cation ProtonatedBoc->Carbocation Loss of tert-Butyl Cation CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Isobutene Isobutene Carbocation->Isobutene Elimination H_plus_elim H+ Carbocation->H_plus_elim DeprotectedPiperazine Deprotected Piperazine CarbamicAcid->DeprotectedPiperazine Decarboxylation CO2 Carbon Dioxide CarbamicAcid->CO2

Caption: Acid-catalyzed removal of the Boc protecting group.

Common Deprotection Methods

The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[8]

ReagentSolventTypical ConditionsWork-upConsiderationsReference
Trifluoroacetic acid (TFA)Dichloromethane (DCM)20-50% TFA, 0°C to RT, 1-4 hNeutralization with base (e.g., NaHCO₃), extractionCan form stable trifluoroacetate salts. May cleave other acid-sensitive groups.[8][9]
Hydrochloric acid (HCl)Dioxane or Methanol4M HCl, RT, 1-3 hEvaporation or precipitation of HCl saltOften yields a crystalline hydrochloride salt that is easy to isolate.[8][10]
Experimental Protocol: Boc-Deprotection using TFA in DCM[8]

Materials:

  • Boc-protected piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Experimental Protocol: Boc-Deprotection using HCl in Dioxane[8]

Materials:

  • Boc-protected piperazine derivative

  • 4M HCl in dioxane solution

  • Methanol or dioxane (optional, as co-solvent)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.

  • Upon completion, the solvent can be removed under reduced pressure.

  • Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration. The resulting hydrochloride salt can often be used directly in the next step or neutralized to the free base if required.

Troubleshooting and Optimization

IssuePossible CauseSuggested SolutionReference
Incomplete DeprotectionInsufficient reaction time or temperature.Increase reaction time; consider a moderate increase in temperature (e.g., to 40-50°C).[8]
Insufficient amount of acid.Increase the equivalents of acid.[8]
Poor solubility of starting material.Try a different solvent system.[8]
Low YieldSide reactions due to harsh conditions.Lower the reaction temperature; use a milder deprotection reagent.[8]
Product loss during work-up.Ensure complete extraction from the aqueous phase; confirm the final pH of the aqueous layer is basic.[8]
Formation of Side ProductsDegradation of other acid-sensitive groups.Use milder deprotection conditions or an alternative protecting group strategy (e.g., Fmoc).[8][11]
Ring fragmentation.Carefully control reaction temperature and time.[8]

General Experimental Workflow

Workflow cluster_protection Boc-Protection cluster_deprotection Boc-Deprotection Start_P Start: Piperazine Derivative Reaction_P Reaction: Add Boc Anhydride & Base/Catalyst Start_P->Reaction_P Workup_P Work-up: Aqueous Wash, Extraction Reaction_P->Workup_P Purification_P Purification: Chromatography or Recrystallization Workup_P->Purification_P Product_P Product: Boc-Protected Piperazine Purification_P->Product_P Start_D Start: Boc-Protected Piperazine Reaction_D Reaction: Add Acid (TFA or HCl) in Solvent Start_D->Reaction_D Workup_D Work-up: Neutralization, Extraction or Precipitation Reaction_D->Workup_D Purification_D Purification: (Optional) Workup_D->Purification_D Product_D Product: Deprotected Piperazine Purification_D->Product_D

Caption: General workflows for Boc-protection and deprotection.

References

Application Notes and Protocols for Purity Analysis of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate is a complex organic molecule that often serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product.[3][4][5][6] This document provides detailed analytical methods for the comprehensive purity assessment of this compound, targeting researchers, scientists, and drug development professionals. The protocols described herein are based on established analytical techniques for structurally related benzofuran and piperazine compounds and provide a robust framework for method development and validation.[7][8]

Principle of Analytical Approaches

The purity analysis of this compound is primarily achieved through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a versatile and widely used technique for quantifying the main component and known impurities.[8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity, enabling the identification and quantification of trace-level impurities and unknown degradation products.[10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the definitive structural elucidation of the main compound and its impurities.[13][14][15]

Potential Impurities

Impurity profiling is a critical aspect of quality control.[3][4][5] Based on the structure of this compound, potential impurities may include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted compounds.

  • By-products: Resulting from side reactions during synthesis.

  • Degradation Products: Formed during storage or handling, such as hydrolysis of the carbamate or amide groups.

A comprehensive analysis should aim to separate and quantify these potential impurities.

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine purity analysis and quantification of this compound.

Apparatus:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Sample of this compound

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the sample in a 10 mL volumetric flask with a 1:1 mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is employed for the identification and quantification of impurities, providing higher sensitivity and structural information.

Apparatus:

  • Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • Electrospray Ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Same as for HPLC-UV method.

Sample Preparation:

  • Prepare the sample as described in the HPLC-UV protocol, potentially with further dilution to a final concentration of approximately 0.1 mg/mL.

LC-MS Conditions:

ParameterValue
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20-90% B; 15-18 min: 90% B; 18.1-20 min: 20% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
Scan Range m/z 100 - 1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V

Data Analysis: Identify the main component by its mass-to-charge ratio ([M+H]⁺). Search for expected and unexpected impurities in the chromatogram and analyze their mass spectra to propose potential structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the definitive structural confirmation of the main component and for the characterization of isolated impurities.

Apparatus:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Sample of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

NMR Experiments:

  • ¹H NMR

  • ¹³C NMR

  • 2D NMR experiments (e.g., COSY, HSQC, HMBC) for full structural assignment.

Data Analysis: The obtained spectra are analyzed to confirm the chemical structure of the compound by assigning the chemical shifts and coupling constants to the respective protons and carbons.

Data Presentation

The quantitative data obtained from the chromatographic analyses can be summarized as follows:

Table 1: HPLC-UV Purity Analysis Results

Peak No.Retention Time (min)Area (%)Identification
15.20.15Impurity A
28.90.20Impurity B
312.599.5Main Compound
415.10.15Impurity C

Table 2: LC-MS Impurity Identification

Retention Time (min)Observed m/z ([M+H]⁺)Proposed Identity
12.5346.17This compound
5.2246.10Potential Starting Material
8.9302.14Potential Intermediate
15.1364.18Potential Oxidation Product

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting weighing Weigh Sample dissolution Dissolve in Diluent weighing->dissolution filtration Filter Solution dissolution->filtration hplc HPLC-UV Analysis filtration->hplc lcms LC-MS Analysis filtration->lcms nmr NMR Spectroscopy filtration->nmr purity Purity Calculation hplc->purity impurity_id Impurity Identification lcms->impurity_id structure_confirm Structure Confirmation nmr->structure_confirm report Generate Report purity->report impurity_id->report structure_confirm->report

Caption: Experimental workflow for the purity analysis of the target compound.

logical_relationship cluster_primary Primary Quantitative Analysis cluster_secondary Identification & Characterization compound Target Compound Purity Check hplc HPLC-UV compound->hplc Quantification lcms LC-MS compound->lcms Identification nmr NMR lcms->nmr Structure Confirmation of Impurities

Caption: Logical relationship of analytical methods for purity assessment.

References

Application Notes and Protocols for Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate is a key chemical intermediate with significant applications in medicinal chemistry, particularly in the synthesis of potent enzyme inhibitors. Its chemical structure, featuring a benzofuran core linked to a Boc-protected piperazine moiety, makes it a valuable building block for the development of complex therapeutic agents. This document provides detailed application notes, experimental protocols, and data related to this compound and its utility in drug discovery.

The primary application of this compound is as a precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have shown remarkable efficacy in the treatment of certain cancers. PARP inhibitors are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. The benzofuran-piperazine scaffold is a recognized pharmacophore that contributes to the binding and inhibitory activity of the final drug molecule.

Medicinal Chemistry Applications

The benzofuran-piperazine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] Derivatives of this scaffold have been investigated for a range of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The piperazine ring, a common moiety in many FDA-approved drugs, often enhances pharmacokinetic properties such as solubility and bioavailability.[2][4]

In the context of PARP inhibitors, the carbamoyl group on the benzofuran ring is crucial for interacting with the target enzyme, while the piperazine moiety serves as a versatile linker to introduce further chemical diversity and optimize the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine allows for controlled, stepwise synthesis of the final active pharmaceutical ingredient (API).

Data Presentation: Biological Activity of Structurally Related Benzofuran-Piperazine Derivatives

While this compound is primarily a synthetic intermediate and as such, its direct biological activity is not typically reported, the following table summarizes the biological activities of structurally related benzofuran-piperazine derivatives to highlight the therapeutic potential of this chemical class.

Compound IDTarget/AssayIC50/EC50 (µM)Cell Line(s)Reference
Compound A Anticancer (Cytotoxicity)0.12A549 (Lung)[5]
Compound B Anticancer (Cytotoxicity)2.75SGC7901 (Gastric)[5]
Compound C Anti-inflammatory (NO production)5.28RAW 264.7[5]
Compound D Anticancer (Cytotoxicity)1.71A-549 (Lung)[6]
Compound E Anticancer (Cytotoxicity)0.94Panc-1 (Pancreatic)[6]

Note: The data presented above is for structurally related compounds and is intended to illustrate the potential of the benzofuran-piperazine scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route for the title compound based on common organic chemistry transformations and information from related syntheses.

Materials:

  • 5-bromo-2-carbamoylbenzofuran

  • Tert-butyl piperazine-1-carboxylate

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromo-2-carbamoylbenzofuran (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Deprotection and Amide Coupling to Synthesize a PARP Inhibitor Precursor

This protocol outlines the subsequent steps to utilize the title compound in the synthesis of a PARP inhibitor precursor.

Step A: Boc Deprotection

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

Step B: Amide Coupling

  • To a solution of the deprotected piperazine derivative (1.0 eq) and a carboxylic acid (e.g., a substituted benzoic acid, 1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization to obtain the desired amide.

Visualizations

G cluster_synthesis Synthetic Workflow for PARP Inhibitor Precursor start 5-bromo-2-carbamoylbenzofuran + Tert-butyl piperazine-1-carboxylate intermediate This compound start->intermediate Buchwald-Hartwig Coupling deprotection Boc Deprotection (e.g., TFA/DCM) intermediate->deprotection amine Piperazine Derivative (Amine Salt) deprotection->amine coupling Amide Coupling (Carboxylic Acid, HATU, DIPEA) amine->coupling product PARP Inhibitor Precursor coupling->product

Caption: Synthetic workflow for a PARP inhibitor precursor.

G cluster_pathway Simplified Mechanism of PARP Inhibition dna_damage DNA Single-Strand Break parp PARP Enzyme dna_damage->parp recruits par PAR Polymer Synthesis parp->par catalyzes parp_trapping PARP Trapping on DNA repair DNA Repair par->repair recruits repair proteins parp_inhibitor PARP Inhibitor (e.g., Olaparib) parp_inhibitor->parp inhibits & traps replication_fork Replication Fork Collapse parp_trapping->replication_fork leads to cell_death Cell Death (Apoptosis) in BRCA-deficient cells replication_fork->cell_death results in

Caption: Simplified mechanism of PARP inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Solubility Issues with Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a complex organic molecule with distinct hydrophobic and hydrophilic regions. The benzofuran and tert-butyl groups contribute to its lipophilicity, while the carbamoyl and piperazine moieties add some polar character. Generally, this compound is expected to have low aqueous solubility but should be soluble in various organic solvents. One source indicates it is slightly soluble in chloroform and methanol. The presence of the Boc-protecting group on the piperazine may slightly enhance aqueous solubility compared to the unprotected counterpart.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of the compound into an aqueous buffer for my biological assay. What is the likely cause and how can I prevent it?

A2: This phenomenon, often called "crashing out," is common for poorly water-soluble compounds. It occurs when the compound, stable in a high concentration of an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is much lower. To prevent this, consider the following:

  • Lower the final concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay, if experimentally feasible.

  • Optimize DMSO concentration: While high concentrations of DMSO can be toxic to cells, a slightly higher final DMSO concentration (e.g., up to 0.5% or 1%, cell-line dependent) may be sufficient to keep the compound in solution. Always run a vehicle control to assess the effect of the solvent on your assay.

  • Use a co-solvent: In addition to DMSO, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used. A stepwise dilution, first into a mixture of DMSO and the co-solvent, and then into the aqueous buffer, can also be effective.

  • Employ formulation strategies: For in vivo studies or more complex in vitro models, formulation strategies such as the use of cyclodextrins or lipid-based formulations may be necessary to enhance solubility.

Q3: How does pH affect the solubility of this compound?

A3: The piperazine moiety in the molecule is basic. At a pH below its pKa, the piperazine nitrogen atoms can become protonated, increasing the compound's polarity and potentially its aqueous solubility. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic might improve solubility. However, it is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Q4: Are there any recommended formulation strategies to improve the bioavailability of poorly soluble benzofuran-piperazine compounds for in vivo studies?

A4: Yes, for preclinical studies, several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this one. These include:

  • Salt formation: If the Boc-protecting group were to be removed, the free piperazine could be formulated as a salt with a pharmaceutically acceptable acid, which often significantly improves aqueous solubility and dissolution rate.

  • Particle size reduction: Techniques like micronization or nanocrystallization increase the surface area of the compound, which can lead to a faster dissolution rate.

  • Amorphous solid dispersions: Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can enhance its aqueous solubility and dissolution.

  • Lipid-based formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can improve absorption by presenting the compound in a solubilized form in the gastrointestinal tract.

Troubleshooting Guide for Solubility Issues

The following table provides a structured approach to troubleshooting common solubility problems encountered with this compound.

Observed Issue Potential Cause Recommended Action Expected Outcome
Precipitation upon dilution of DMSO stock in aqueous buffer. Final concentration exceeds aqueous solubility.Decrease the final compound concentration in the assay.The compound remains in solution at a lower, effective concentration.
Rapid solvent shift.Perform a serial dilution, first into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution.Gradual change in solvent polarity prevents the compound from precipitating.
Cloudiness or precipitate forms over time during incubation. Low kinetic solubility; compound is in a supersaturated state.Increase the mixing energy upon dilution (e.g., vortexing). Consider adding a small amount of a non-ionic surfactant (e.g., Tween 80 at 0.01-0.1%).Improved initial dissolution and stability in solution over the experimental timeframe.
Compound degradation.Assess the stability of the compound in the assay buffer over time using an analytical method like HPLC.Identification of degradation products and determination of the compound's stability window.
Inconsistent results in biological assays. Micro-precipitation or aggregation affecting biological activity.Visually inspect solutions for any Tyndall effect (light scattering). Consider filtration of the final solution through a 0.22 µm filter before use.More consistent and reproducible assay results.
Poor oral bioavailability in animal studies. Low aqueous solubility and/or slow dissolution rate.Explore formulation strategies such as salt formation (if applicable), particle size reduction, or lipid-based formulations.Enhanced systemic exposure of the compound.

Quantitative Data Summary

Solvent Type Estimated Solubility Range Notes
Water (pH 7.4)Aqueous< 0.1 mg/mLExpected to be poorly soluble in neutral aqueous solutions.
Phosphate Buffered Saline (PBS, pH 7.4)Aqueous Buffer< 0.1 mg/mLSimilar to water, low solubility is anticipated.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 25 mg/mLCommonly used for preparing high-concentration stock solutions.
EthanolPolar Protic1-10 mg/mLCan be used as a co-solvent to improve aqueous solubility.
MethanolPolar Protic1-10 mg/mLSimilar to ethanol, can be used as a co-solvent.
ChloroformNon-polar1-5 mg/mLIndicated to have slight solubility.

Experimental Protocols

Kinetic Solubility Determination by Turbidimetry

Objective: To rapidly assess the kinetic solubility of the compound in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to obtain a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Buffer: To a separate 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Compound Addition: Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the buffer plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation and Measurement: Immediately place the plate in a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect turbidity. Take readings at several time points (e.g., 0, 1, 2, and 4 hours) at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis: The concentration at which a significant increase in absorbance is observed is considered the kinetic solubility limit.

Thermodynamic Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of the compound.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., water, PBS).

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.

Visualizations

G cluster_workflow Solubility Troubleshooting Workflow start Compound Precipitation Observed check_conc Is final concentration too high? start->check_conc lower_conc Lower final concentration check_conc->lower_conc Yes check_solvent Is solvent shift too rapid? check_conc->check_solvent No solution_found Solubility Issue Resolved lower_conc->solution_found serial_dilution Use serial dilution check_solvent->serial_dilution Yes check_kinetic Is kinetic solubility low? check_solvent->check_kinetic No serial_dilution->solution_found optimize_mixing Optimize mixing / add surfactant check_kinetic->optimize_mixing Yes check_stability Is the compound stable? check_kinetic->check_stability No optimize_mixing->solution_found stability_test Perform stability assay (HPLC) check_stability->stability_test Unsure stability_test->solution_found

Caption: Troubleshooting workflow for compound precipitation.

G cluster_protocol Shake-Flask Solubility Protocol prep_sample Add excess solid to solvent equilibrate Shake for 24-48h at constant temp. prep_sample->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge collect_supernatant Collect clear supernatant centrifuge->collect_supernatant quantify Quantify concentration by HPLC-UV collect_supernatant->quantify result Equilibrium Solubility Determined quantify->result

Caption: Experimental workflow for the Shake-Flask method.

Vilazodone Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Vilazodone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthetic processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for Vilazodone?

A1: The most prevalent and industrially applied strategy is a convergent synthesis. This approach involves the preparation of two key intermediates, which are then coupled in a final step. The key intermediates are:

  • 3-(4-chlorobutyl)-5-cyanoindole

  • 5-(1-piperazinyl)-benzofuran-2-carboxamide

The final step is a nucleophilic substitution reaction where these two intermediates are condensed to form the Vilazodone molecule.[1]

Q2: What are the primary challenges affecting the overall yield of Vilazodone synthesis?

A2: The main challenges that can impact the overall yield include:

  • Low efficiency in the preparation of the 3-(4-chlorobutyl)-5-cyanoindole intermediate. This can be due to side reactions during Friedel-Crafts acylation or incomplete reduction of the ketone intermediate.[2][3]

  • Formation of impurities. Similar properties between the desired product and certain impurities can complicate purification, leading to product loss.[3]

  • Suboptimal conditions in the final condensation step. Factors such as the choice of base, solvent, and reaction temperature are critical for maximizing yield.[4]

  • Degradation of the product. Vilazodone can degrade under certain conditions, for instance, forming 5-[4-[4-(5-Cyano-1-H-indol-3-yl-) butyl-]1-piperazinyl-]2-benzofuran carboxylic acid under alkaline conditions.[5]

Q3: Are there alternative routes to the 3-(4-chlorobutyl)-5-cyanoindole intermediate?

A3: Yes, besides the Friedel-Crafts acylation followed by reduction, the Fischer indole synthesis is a notable alternative.[2][4] This method involves the diazotization of 4-cyanoaniline followed by a cyclization reaction with 6-chlorohexanal.[2][4] While this route can be advantageous due to low-cost starting materials, the reaction conditions, particularly the catalyst and solvent system, must be carefully optimized to achieve a high yield.[4][6]

Q4: What are some of the key impurities that can form during Vilazodone synthesis?

A4: Several process-related and degradation impurities have been identified. Two common impurities are Vilazodone N-oxide and oxo-vilazodone.[7] These impurities can be formed during the synthesis or storage and are often monitored using HPLC to ensure the purity of the final active pharmaceutical ingredient.[7][8]

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation of 5-Cyanoindole
  • Question: My Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride is resulting in a low yield of 3-(4-chlorobutyryl)-5-cyanoindole. What are the possible causes and solutions?

  • Answer:

    • Potential Cause 1: Deactivation of Lewis Acid Catalyst. The Lewis acid (e.g., Aluminum chloride) can be deactivated by moisture.

      • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Potential Cause 2: Suboptimal Reaction Temperature. The temperature for this reaction is critical; if it's too high, it can lead to side product formation, and if it's too low, the reaction may be sluggish.

      • Solution: Maintain the reaction temperature between 0-10 °C, especially during the addition of reagents.[1] Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

    • Potential Cause 3: Incorrect Stoichiometry. An incorrect ratio of reactants and catalyst can lead to incomplete reaction or the formation of byproducts.

      • Solution: A common stoichiometry is approximately 2.3 equivalents of aluminum chloride and 1.15 equivalents of 4-chlorobutyryl chloride relative to 1.0 equivalent of 5-cyanoindole.[1] It is advisable to optimize these ratios for your specific setup.

    • Potential Cause 4: Indole Nitrogen Interference. The lone pair on the indole nitrogen can interfere with the Friedel-Crafts reaction.

      • Solution: Consider protecting the indole nitrogen with a suitable protecting group, such as a tosyl group, prior to the acylation step. This can lead to a cleaner reaction and higher yield.[2]

Problem 2: Incomplete Reduction of 3-(4-chlorobutyryl)-5-cyanoindole
  • Question: The reduction of the ketone intermediate to 3-(4-chlorobutyl)-5-cyanoindole is slow or incomplete. How can I improve this step?

  • Answer:

    • Potential Cause 1: Ineffective Reducing Agent or Conditions. The choice of reducing agent and the reaction conditions are crucial for a selective and complete reduction.

      • Solution: A well-established method is the use of sodium borohydride in the presence of trifluoroacetic acid (TFA) in a solvent like tetrahydrofuran (THF).[1][2] The TFA activates the ketone for reduction. The amount of sodium borohydride can range from 1.2 to 9.2 equivalents, which may require optimization.[1]

    • Potential Cause 2: Low Reaction Temperature. The reaction may be slow if the temperature is not optimal.

      • Solution: While the initial addition of the reducing agent is often done at a lower temperature (0-25 °C) for safety, the reaction can then be stirred at room temperature for 1-8 hours.[1]

    • Potential Cause 3: Poor Quality of Reducing Agent. Sodium borohydride can degrade if not stored properly.

      • Solution: Use a fresh, high-quality batch of sodium borohydride and store it in a desiccator.

Problem 3: Low Yield in the Final Condensation Step
  • Question: The final coupling of 3-(4-chlorobutyl)-5-cyanoindole and 5-(1-piperazinyl)-benzofuran-2-carboxamide is giving a low yield of Vilazodone. What can I do to optimize this reaction?

  • Answer:

    • Potential Cause 1: Inappropriate Base or Solvent. The choice of base and solvent significantly influences the reaction rate and yield of this nucleophilic substitution.

      • Solution: Common and effective conditions involve using a base like sodium bicarbonate or triethylamine in a polar aprotic solvent such as dimethylformamide (DMF).[1][9] The use of potassium iodide as a catalyst can also improve the reaction rate.[9]

    • Potential Cause 2: Suboptimal Temperature and Reaction Time. The reaction may not go to completion if the temperature is too low or the reaction time is too short.

      • Solution: Heating the reaction mixture is typically required. A temperature of around 100 °C with overnight stirring is a common starting point.[1][9] Monitor the reaction by TLC to determine the optimal reaction time.

    • Potential Cause 3: Impure Intermediates. The purity of the two key intermediates is critical for a successful final step.

      • Solution: Ensure that both 3-(4-chlorobutyl)-5-cyanoindole and 5-(1-piperazinyl)-benzofuran-2-carboxamide are sufficiently pure before proceeding with the condensation. Purify the crude intermediates if necessary.

Data Presentation

Table 1: Comparison of Conditions for the Final Condensation Step

ParameterCondition ACondition B
Base -Sodium Bicarbonate
Catalyst -Potassium Iodide
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)
Temperature 100 °C100 °C
Reaction Time OvernightOvernight
Reported Yield -95%[9]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-chlorobutyryl)-5-cyanoindole
  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add aluminum chloride (2.3 eq) to a mixture of nitromethane and dichloromethane.

  • Addition of Acyl Chloride: Cool the resulting suspension to 0-10 °C using an ice bath. Slowly add 4-chlorobutyryl chloride (1.15 eq) to the mixture while maintaining the temperature.

  • Addition of 5-Cyanoindole: Dissolve 5-cyanoindole (1.0 eq) in nitromethane and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0-10 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice water. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Synthesis of 3-(4-chlorobutyl)-5-cyanoindole
  • Reaction Setup: In a round-bottom flask, dissolve the crude 3-(4-chlorobutyryl)-5-cyanoindole from the previous step in tetrahydrofuran (THF).

  • Addition of Reagents: Add trifluoroacetic acid to the solution. Subsequently, add sodium borohydride (1.2-9.2 eq) portion-wise while maintaining the temperature between 0-25 °C.

  • Reaction: Stir the reaction mixture for 1-8 hours at room temperature. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[1]

Protocol 3: Synthesis of Vilazodone via Condensation
  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorobutyl)-5-cyanoindole (1.0 eq), 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 eq), sodium bicarbonate, and potassium iodide in DMF.

  • Reaction: Heat the reaction mixture to 100 °C and stir overnight.[9] Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water to precipitate the crude product.

  • Purification: The crude product can be purified through chromatographic separation (e.g., silica gel column with a mobile phase of dichloromethane:ethyl acetate 1:1) to obtain pure Vilazodone.[9]

Visualizations

G cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Ketone Reduction cluster_intermediate2 Intermediate 2 Preparation cluster_step3 Step 3: Condensation cluster_final Final Product A 5-Cyanoindole C 3-(4-chlorobutyryl)- 5-cyanoindole A->C AlCl3, CH2Cl2/CH3NO2 0-10 °C B 4-Chlorobutyryl Chloride B->C D Intermediate 1: 3-(4-chlorobutyl)- 5-cyanoindole C->D NaBH4, TFA THF F Crude Vilazodone D->F + Intermediate 2 Base, DMF, 100 °C E Intermediate 2: 5-(1-piperazinyl)benzofuran- 2-carboxamide E->F G Purified Vilazodone F->G Purification (e.g., Chromatography)

Caption: General synthetic workflow for Vilazodone.

G start Low Yield in Final Condensation q1 Are intermediates pure? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Purify Intermediates (Chromatography, Recrystallization) q1->a1_no No q2 Is base appropriate? a1_yes->q2 a2_yes Check Temp. & Time q2->a2_yes Yes a2_no Use NaHCO3 or Et3N Consider adding KI catalyst q2->a2_no No q3 Is temp. ~100 °C? Time >12h? a2_yes->q3 a3_yes Investigate potential degradation pathways q3->a3_yes Yes a3_no Increase temperature and/or reaction time. Monitor by TLC. q3->a3_no No

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Stability of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this molecule are hydrolysis of the tert-butyl carbamate and carbamoyl groups, as well as oxidation of the piperazine and benzofuran rings. These degradation pathways can be influenced by pH, temperature, light, and the presence of oxidizing agents in the solution.

Q2: In which solvents is this compound expected to be most stable?

A2: Generally, aprotic solvents such as acetonitrile (ACN) and tetrahydrofuran (THF) are preferred for stock solutions to minimize hydrolysis. For aqueous buffers, stability is pH-dependent, with neutral to slightly acidic conditions (pH 5-7) typically offering the best stability profile by balancing the hydrolysis of different functional groups.

Q3: What are the likely degradation products of this compound?

A3: Under forced degradation conditions, the following primary degradation products are anticipated:

  • DP-1 (Hydrolysis Product): 4-(2-carbamoylbenzofuran-5-yl)piperazine, resulting from the acid-catalyzed hydrolysis of the tert-butyl carbamate group.

  • DP-2 (Hydrolysis Product): Tert-butyl 4-(2-carboxybenzofuran-5-yl)piperazine-1-carboxylate, from the hydrolysis of the primary amide.

  • DP-3 (Oxidative Product): N-oxide derivatives of the piperazine ring are common oxidative degradants.

  • DP-4 (Photolytic Product): Complex degradation products can arise from the interaction with UV light, potentially involving the benzofuran ring system.

Q4: How should I prepare and store stock solutions of this compound?

A4: It is recommended to prepare stock solutions in anhydrous aprotic solvents like DMSO or ACN at a concentration of 1-10 mM. For short-term storage (1-2 weeks), solutions can be kept at 2-8°C. For long-term storage, aliquots should be stored at -20°C or -80°C to minimize freeze-thaw cycles. Solutions should be protected from light.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of the parent compound in my aqueous assay buffer.

  • Possible Cause: The pH of your buffer may be promoting hydrolysis. The tert-butyl carbamate group is particularly susceptible to acidic conditions, while the carbamoyl group can be hydrolyzed under both acidic and basic conditions.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure the pH of your buffer is accurately measured and falls within the optimal stability range (pH 5-7).

    • Conduct a pH Profile Study: If the assay allows, perform a preliminary stability study at different pH values (e.g., pH 3, 5, 7.4, 9) to determine the optimal pH for your experimental conditions.

    • Minimize Incubation Time: Reduce the time the compound is in the aqueous buffer before analysis.

    • Consider an Alternative Buffer System: Some buffer components can catalyze degradation. If possible, test an alternative buffer system.

Issue 2: My analytical results show multiple, poorly resolved peaks in my stability samples.

  • Possible Cause: This could be due to the formation of multiple degradation products or issues with the analytical method itself.

  • Troubleshooting Steps:

    • Optimize HPLC Method: Adjust the gradient, mobile phase composition, or column chemistry to improve the separation of the parent compound from its degradants. A stability-indicating method is crucial.

    • Analyze Stressed Samples: Use samples from forced degradation studies (see experimental protocols below) to identify and track the formation of specific degradation products.

    • Employ Mass Spectrometry (LC-MS): Use LC-MS to identify the molecular weights of the unknown peaks, which can help in elucidating their structures.

Issue 3: I notice a color change in my solution upon exposure to light.

  • Possible Cause: Photodegradation of the benzofuran ring system can lead to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Protect from Light: Conduct all experiments under amber or low-light conditions. Wrap vessels in aluminum foil.

    • Perform Photostability Studies: Quantify the extent of degradation upon exposure to a controlled light source to understand the compound's photosensitivity.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing degradation to identify potential degradation products and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be stored in the dark under the same temperature conditions.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Analyze by a stability-indicating HPLC-UV method.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study to illustrate the stability profile of this compound.

Table 1: Summary of Forced Degradation Results

Stress ConditionIncubation Time (h)% Parent Compound Remaining% Total DegradationMajor Degradation Products
0.1 M HCl at 60°C2475.224.8DP-1
0.1 M NaOH at 60°C2488.911.1DP-2
3% H₂O₂ at RT2482.517.5DP-3
Heat (Solution) at 60°C4895.14.9Minor unidentified peaks
Photolytic Exposure2489.710.3DP-4

Table 2: pH-Rate Profile for Hydrolytic Stability at 40°C

pHHalf-life (t½, days)
3.015
5.045
7.440
9.025

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation stock Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (60°C) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (if needed) sampling->neutralize dilution Dilution neutralize->dilution hplc HPLC-UV Analysis dilution->hplc quant Quantify Parent & Degradants hplc->quant pathway Identify Degradation Pathways quant->pathway

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent Tert-butyl 4-(2-carbamoylbenzofuran-5-yl) piperazine-1-carboxylate DP1 DP-1: 4-(2-carbamoylbenzofuran-5-yl)piperazine Parent->DP1 Acidic (H⁺) DP2 DP-2: Tert-butyl 4-(2-carboxybenzofuran-5-yl) piperazine-1-carboxylate Parent->DP2 Acidic/Basic DP3 DP-3: Piperazine N-Oxide Derivative Parent->DP3 Oxidizing Agent (e.g., H₂O₂) DP4 DP-4: Complex Photodegradants Parent->DP4 Light (hν)

Caption: Potential degradation pathways.

Technical Support Center: Optimization of Reaction Conditions for Boc-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis and modification of Boc-piperazine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

Issue 1: Low Yield of Mono-Boc-Protected Piperazine

Question: I am trying to synthesize mono-Boc-piperazine, but I am getting a significant amount of the di-substituted product and unreacted piperazine. How can I improve the selectivity for mono-protection?

Answer: Achieving selective mono-protection of piperazine can be challenging due to the comparable reactivity of both nitrogen atoms.[1] Here are several strategies to increase the yield of the desired mono-Boc-piperazine:

  • Excess Piperazine: Using a 5-10 fold excess of piperazine relative to the Boc-anhydride (Boc₂O) can statistically favor mono-protection.[2]

  • Slow Addition at Low Temperature: Dissolve the piperazine in a suitable solvent like dichloromethane (DCM) or methanol and cool the solution to 0 °C.[2][3] Then, add a solution of Boc₂O in the same solvent dropwise.[2] This slow addition at a reduced temperature helps to control the reaction and minimize di-substitution.

  • Salt Formation: To further enhance selectivity, you can form a salt of piperazine in situ.[1][3] Dissolving piperazine in a solvent like methanol and adding one equivalent of an acid, such as acetic acid, trifluoroacetic acid (TFA), or hydrochloric acid (HCl), will deactivate one of the nitrogen atoms, promoting mono-protection at the other.[1][3]

ParameterRecommendation for High Mono-selectivity
Piperazine:Boc₂O Ratio 2:1 to 10:1[2]
Temperature 0 °C to room temperature[2][3]
Addition of Boc₂O Dropwise[2]
Solvent Dichloromethane (DCM), Methanol[2][3]
Additive 1 equivalent of Acetic Acid, TFA, or HCl[1][3]
Issue 2: Incomplete Boc Deprotection

Question: My Boc deprotection reaction is not going to completion, and I still see starting material by TLC/LC-MS. How can I drive the reaction to completion?

Answer: Incomplete deprotection is a common issue that can often be resolved by adjusting the reaction conditions.[4] Here are some troubleshooting steps:

  • Increase Acid Concentration or Equivalents: The concentration and amount of acid are critical for efficient Boc removal.[4] A commonly used and effective reagent is 4M HCl in dioxane.[4] If you are using trifluoroacetic acid (TFA), a concentration of 20-50% in a solvent like dichloromethane (DCM) is typical.[1] Increasing the equivalents of the acid can help push the reaction to completion.[4]

  • Increase Reaction Time or Temperature: Monitor the reaction progress closely. If it stalls, extending the reaction time may be sufficient.[4] A moderate increase in temperature, for example to 40-50°C, can also accelerate the reaction, but should be done cautiously to avoid potential side reactions.[4]

  • Solvent Choice: Ensure your starting material is fully soluble in the chosen solvent system.[4] If solubility is an issue, you may need to screen for a more suitable solvent.[4]

ReagentSolventTemperatureTimeNotes
20-50% TFADichloromethane (DCM)0 °C to Room Temp.30 min - 2 hA standard and widely used method.[1]
4M HClDioxane0 °C to Room Temp.1 - 4 hOften yields a hydrochloride salt that can be easily isolated.[4][5]
Issue 3: Low Yield in Buchwald-Hartwig Amination

Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[2][6]

  • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is crucial.[6] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[6] It is advisable to screen a variety of ligands and palladium sources to find the optimal combination for your specific substrates.[2]

  • Base Selection: The base plays a critical role and can influence both the reaction rate and the prevalence of side reactions.[6] If a strong base like sodium tert-butoxide (NaOtBu) is causing decomposition of your starting material, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][6]

  • Solvent Effects: The solvent can impact the solubility of reagents and the stability of the catalytic species.[6] Toluene, dioxane, and THF are common choices.[2] If you are facing solubility issues, a more polar solvent like t-butanol may be beneficial.[2][6]

  • Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition.[2] It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and consider a temperature screen to identify the ideal conditions.[2]

ParameterRecommendation for Optimization
Catalyst/Ligand Screen various palladium sources (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., RuPhos).[2][5]
Base If strong bases (e.g., NaOtBu) cause decomposition, switch to weaker bases (e.g., K₃PO₄, Cs₂CO₃).[2]
Solvent Common choices are toluene, dioxane, and THF. Consider more polar solvents like t-butanol for solubility issues.[2]
Temperature & Time Monitor reaction progress to determine optimal conditions and perform a temperature screen if necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during Boc-protection of piperazine?

A1: Besides the formation of the di-substituted product, other potential side reactions are less common but can include the formation of tert-butyl carbamate byproducts if the reaction is not worked up properly. The primary challenge remains achieving mono-selectivity.[1][2]

Q2: How can I purify my substituted piperazine product effectively?

A2: The basic nature of piperazine derivatives can make purification challenging.[2] Here are some effective techniques:

  • Column Chromatography: This is the most common method. To prevent tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[2]

  • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[2]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[2]

Q3: What are some common side reactions during acidic N-Boc deprotection?

A3: Side reactions during Boc deprotection can lower your yield and complicate purification. Common issues include:

  • Formation of Stable Salts: With TFA, the resulting trifluoroacetate salt can sometimes be difficult to handle. Using HCl in dioxane often yields a hydrochloride salt that is more easily isolated as a solid.[4]

  • Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups (e.g., esters, acetals), they may also be cleaved under the harsh acidic conditions. In such cases, exploring milder deprotection methods may be necessary.[4]

  • Ring Fragmentation: In some instances, particularly with certain substitution patterns on the piperazine ring, ring fragmentation can occur under strong acidic conditions.[4][7] Careful control of reaction temperature and time is crucial to minimize this.[4]

Q4: What is a typical work-up procedure after an acidic N-Boc deprotection?

A4: A proper work-up is crucial for isolating the deprotected piperazine in good yield and purity. A typical procedure involves:

  • Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.[1][4]

  • Basification: Dissolve the residue in water or an appropriate organic solvent and neutralize the excess acid by adding a base such as saturated aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH) until the pH is basic (pH > 7).[4]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[2]

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the stirred piperazine solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[2]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.[2]

  • Purify the residue by column chromatography to isolate N-Boc-piperazine.[2]

Protocol 2: N-Boc Deprotection of a Piperazine Derivative

Materials:

  • N-Boc-piperazine derivative (1.0 equiv)

  • 4M HCl in dioxane (10-20 equiv)[5]

  • Dioxane or Methanol[5]

Procedure:

  • Dissolve the N-Boc-piperazine derivative in a suitable solvent such as methanol or dioxane (approximately 0.1-0.5 M).[5]

  • Cool the solution to 0 °C in an ice bath.[5]

  • Slowly add the solution of 4M HCl in dioxane.[5]

  • Stir the reaction mixture at 0 °C for 2-3 hours, then allow it to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[5]

  • Proceed with the appropriate work-up procedure as described in FAQ Q4.

Visualizations

experimental_workflow cluster_protection Boc Protection cluster_functionalization Functionalization cluster_deprotection Boc Deprotection start Piperazine boc_protection React with Boc₂O start->boc_protection DCM, 0°C -> RT mono_boc Mono-Boc-Piperazine boc_protection->mono_boc functionalization Further Reaction (e.g., Buchwald-Hartwig) mono_boc->functionalization functionalized_product Functionalized Boc-Piperazine functionalization->functionalized_product deprotection Acidic Conditions (e.g., HCl/Dioxane) functionalized_product->deprotection final_product Final Product deprotection->final_product

Caption: General workflow for the synthesis and functionalization of Boc-piperazine derivatives.

troubleshooting_logic cluster_solutions cluster_outcome start Low Yield of Mono-Boc-Product? excess_piperazine Increase Piperazine Excess (5-10x) start->excess_piperazine Yes low_temp Slow Addition at 0°C start->low_temp Yes salt_formation Use In Situ Salt Formation start->salt_formation Yes outcome Improved Mono-Selectivity excess_piperazine->outcome low_temp->outcome salt_formation->outcome

Caption: Troubleshooting logic for improving mono-Boc-protection selectivity.

References

Technical Support Center: Purification of Carbamoylbenzofuran Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of carbamoylbenzofuran intermediates. The information is presented in a practical question-and-answer format to directly address specific issues that may arise during experimentation.

Troubleshooting Guides

This section addresses common issues and provides actionable solutions for the purification of carbamoylbenzofuran intermediates.

Issue 1: Low or No Recovery of the Desired Product After Column Chromatography

Question: I am getting very low or no yield of my carbamoylbenzofuran intermediate after performing silica gel column chromatography. What are the possible reasons and how can I troubleshoot this?

Answer:

Low recovery after column chromatography is a frequent challenge. The root cause often lies in the compound's properties and its interaction with the stationary phase. Here are the primary factors and troubleshooting steps:

  • Compound Insolubility: Some C3-arylated benzofuran-2-carboxamides exhibit limited solubility in common organic solvents, which can lead to precipitation on the column and poor recovery.[1]

    • Troubleshooting:

      • Alternative Purification Method: For products with very low solubility, consider an alternative to traditional column chromatography. Soxhlet extraction using a suitable solvent like dichloromethane (CH₂Cl₂) has been successfully employed to purify such compounds with high yield and purity.[1][2]

      • Solvent System Optimization: Before committing to a large-scale column, perform small-scale solubility tests with various solvent systems. Atypical solvent mixtures might be required to keep your compound in solution.

  • Irreversible Adsorption or Degradation on Silica Gel: Carbamoylbenzofuran intermediates, particularly those with certain functional groups, may strongly adsorb to the acidic silica gel, leading to streaking, broad peaks, and ultimately, low recovery. In some cases, the compound may even degrade on the stationary phase.

    • Troubleshooting:

      • Deactivate Silica Gel: Add a small percentage of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent system (e.g., 0.1-1%) to neutralize the acidic sites on the silica gel. This is particularly useful for compounds with basic nitrogen atoms.

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase (e.g., C18 for reverse-phase chromatography) if your compound is sensitive to silica gel.

      • Flush the Column: After loading your crude product, flush the column with a less polar solvent to elute non-polar impurities before starting the gradient. This can prevent strongly retained impurities from interfering with the elution of your product.

Issue 2: Presence of Persistent Impurities After Purification

Question: After purification by column chromatography or recrystallization, I still observe significant impurities in my NMR and LC-MS analysis. What are the likely impurities and how can I remove them?

Answer:

Persistent impurities often co-elute with the desired product or have similar solubility properties. Identifying the nature of the impurity is key to developing an effective removal strategy.

  • Common Impurities:

    • Unreacted Starting Materials: Incomplete reactions can leave starting materials that need to be removed.

    • Side Products: Depending on the synthetic route, side products can be a major source of impurities. For instance, in Friedel-Crafts acylation reactions on benzofuran rings, acylation can occur on the aromatic ring as a side reaction.[3]

    • Isomers: If the synthesis can lead to the formation of isomers, these can be particularly challenging to separate.

    • Palladium Catalyst Residues: In cross-coupling reactions, residual palladium catalyst can contaminate the product.[1]

  • Troubleshooting Strategies:

    • Optimize Chromatography:

      • Shallow Gradient: Employ a very shallow solvent gradient during column chromatography to improve the separation of closely eluting compounds.

      • Different Solvent System: Experiment with different eluent systems. A change in solvent polarity or the use of a different solvent family (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter the elution profile and improve separation.

    • Recrystallization:

      • Solvent Screening: A single solvent or a binary solvent system (a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which it is insoluble when cold) should be carefully selected. Common solvents for the recrystallization of benzofuran-2-carboxamide derivatives include acetone, methanol, ethanol, isopropanol, ethyl acetate, dichloromethane, and toluene, as well as mixtures with water.[4]

    • Acid-Base Extraction: If your carbamoylbenzofuran intermediate is neutral, but you have acidic or basic impurities, a liquid-liquid extraction with a dilute acid or base can be an effective purification step before chromatography or recrystallization.

    • Filtration through a Plug of Silica: For removing baseline impurities and some colored byproducts, filtering a solution of your crude product through a short plug of silica gel can be a quick and effective preliminary purification step.[1]

Issue 3: Product Degradation During Purification

Question: I suspect my carbamoylbenzofuran intermediate is degrading during purification, as I see new, unexpected spots on my TLC plate after the workup or chromatography. What could be causing this and how can I prevent it?

Answer:

The carbamoyl group (amide) can be susceptible to hydrolysis under certain conditions.

  • Hydrolysis of the Carboxamide:

    • Acidic or Basic Conditions: Amides can undergo hydrolysis to the corresponding carboxylic acid and amine under either acidic or basic conditions, often accelerated by heat.[5][6][7] While amides are generally more stable to hydrolysis than esters, prolonged exposure to strong acids or bases during purification should be avoided.

    • Troubleshooting:

      • Maintain Neutral pH: During extractions and chromatography, try to maintain a neutral pH. If an acidic or basic wash is necessary, perform it quickly and at a low temperature, followed by a neutralization step.

      • Avoid Protic Solvents with Strong Acids/Bases: Be cautious when using protic solvents like methanol or ethanol in combination with strong acids or bases, as this can facilitate solvolysis.

      • Low-Temperature Purification: Whenever possible, perform chromatographic separations at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for carbamoylbenzofuran intermediates?

A1: The most frequently employed purification techniques are:

  • Column Chromatography: Silica gel is the most common stationary phase. Eluent systems are typically mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[5]

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline material. A variety of solvents can be used, and the choice is highly dependent on the specific structure of the intermediate.[4][6]

  • Soxhlet Extraction: This technique is particularly useful for purifying compounds with low solubility in common organic solvents.[1][2]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system for column chromatography should provide a retention factor (Rf) of 0.2-0.4 for your desired compound on a TLC plate. This ensures good separation from impurities without excessively long elution times. Start by testing a range of solvent polarities, for example, by varying the ratio of ethyl acetate in hexane.

Q3: My product is an oil and won't crystallize. How can I purify it?

A3: If your carbamoylbenzofuran intermediate is an oil, column chromatography is the primary method of purification. If you require a solid for subsequent steps, you can try trituration. This involves adding a solvent in which your product is insoluble but the impurities are soluble. Stirring the oil in this solvent may induce solidification.

Q4: Can I use reverse-phase chromatography for these intermediates?

A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a very effective purification technique, especially for more polar carbamoylbenzofuran intermediates or for achieving very high purity on a small scale. A common mobile phase is a gradient of acetonitrile in water, often with a modifier like trifluoroacetic acid (TFA) or formic acid.

Data Presentation

Table 1: Common Purification Methods for Benzofuran-2-Carboxamide Derivatives and Reported Yields

Compound TypePurification MethodSolvent System/ConditionsReported YieldReference
C3-Arylated N-(quinolin-8-yl)benzofuran-2-carboxamidesColumn ChromatographyPentane/Ethyl Acetate or Pentane/Dichloromethane48-88%[1]
C3-Arylated N-(quinolin-8-yl)benzofuran-2-carboxamides (low solubility)Soxhlet ExtractionDichloromethaneHigh Yields[1][2]
5-(1-piperazinyl)benzofuran-2-carboxamideRecrystallizationMethanol27% (as HCl salt)[4]
2-Methyl-N-(pyrazin-2-yl)-4-phenoxybenzofuran-6-carboxamideSilica Gel Flash Chromatography30-80% Ethyl Acetate in Heptane95%[5]

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Dissolve the crude carbamoylbenzofuran intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution to create a slurry.

  • Solvent Evaporation: Remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained. This dry-loading method generally results in better separation.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing).

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) is often used to separate compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified carbamoylbenzofuran intermediate.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the carbamoylbenzofuran intermediate is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can be placed in an ice bath or refrigerator after it has cooled to room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude_Product Crude Carbamoylbenzofuran Intermediate TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Solubility_Test Solubility Test TLC_Analysis->Solubility_Test Column_Chromatography Column Chromatography Solubility_Test->Column_Chromatography Soluble Recrystallization Recrystallization Solubility_Test->Recrystallization Partially Soluble/ Crystalline Soxhlet_Extraction Soxhlet Extraction Solubility_Test->Soxhlet_Extraction Poorly Soluble Purity_Check Purity Check (NMR, LC-MS) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Soxhlet_Extraction->Purity_Check Purity_Check->Column_Chromatography <95% Pure (Re-purify) Pure_Product Purified Product Purity_Check->Pure_Product >95% Pure

Caption: A decision-making workflow for the purification of carbamoylbenzofuran intermediates.

Troubleshooting_Low_Recovery Start Low Recovery from Column Chromatography Check_Solubility Is the compound soluble in the eluent? Start->Check_Solubility Check_TLC Does the compound streak on the TLC plate? Check_Solubility->Check_TLC Yes Insoluble Compound is precipitating on the column Check_Solubility->Insoluble No Streaking Strong interaction with silica gel or degradation Check_TLC->Streaking Yes No_Streaking Other issues (e.g., wrong fractions collected) Check_TLC->No_Streaking No Solution_Insoluble Use Soxhlet extraction or find a better solvent system Insoluble->Solution_Insoluble Solution_Streaking Deactivate silica with Et3N or use neutral alumina Streaking->Solution_Streaking Solution_Other Carefully re-check all fractions by TLC No_Streaking->Solution_Other

Caption: A troubleshooting guide for low recovery during column chromatography.

References

Technical Support Center: Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate. The information provided is intended to help anticipate and resolve potential issues related to the stability and degradation of this compound during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and experimental use of this compound.

Issue 1: Unexpected Impurities Detected in a Recently Purchased or Stored Sample

  • Question: I have just received a new batch of this compound, and upon analysis (e.g., by HPLC, LC-MS), I am seeing unexpected peaks. What could be the cause?

  • Answer: Unexpected impurities in a fresh or stored sample could arise from several factors, including thermal degradation or hydrolysis. The tert-butoxycarbonyl (Boc) group is known to be labile under certain conditions.

    • Thermal Degradation: The Boc group can be cleaved at elevated temperatures.[1] If the compound was exposed to high temperatures during shipping or storage, thermal deprotection may have occurred, leading to the formation of 4-(2-carbamoylbenzofuran-5-yl)piperazine.

    • Hydrolysis: Although the carbamoyl group is relatively stable, it can undergo hydrolysis under strongly acidic or basic conditions.[2] If the compound was exposed to acidic or basic environments, hydrolysis of the carbamoyl group to a carboxylic acid could be a possibility.

    Recommended Actions:

    • Review Storage Conditions: Ensure the compound has been stored at the recommended temperature, typically in a cool, dry place away from light.

    • Analytical Characterization: Use LC-MS to determine the mass of the impurity peaks. This can help identify potential degradation products. For example, the loss of the Boc group would result in a mass decrease of 100.12 g/mol .

    • Contact Supplier: If significant degradation is observed in a new batch, contact the supplier with your analytical data.

Issue 2: Sample Degradation Observed During Experimental Workup

  • Question: My reaction mixture containing this compound shows multiple spots on TLC or extra peaks in LC-MS after an acidic or basic workup. Why is this happening?

  • Answer: The presence of multiple degradation products after an acidic or basic workup is likely due to the lability of the Boc group and potential hydrolysis of the carbamoyl group.

    • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions, such as treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This will generate the corresponding piperazine salt.

    • Basic Conditions: While the Boc group is generally stable to base, the carbamoyl group can be hydrolyzed under strong basic conditions (e.g., using NaOH or KOH), especially with heating, to form a carboxylate salt.[5]

    Recommended Actions:

    • Use Mild Conditions: If possible, use milder workup conditions. For example, use a saturated solution of sodium bicarbonate for neutralization instead of stronger bases.

    • Avoid Prolonged Exposure: Minimize the time the compound is in contact with acidic or basic aqueous solutions.

    • Temperature Control: Perform workups at low temperatures (e.g., on an ice bath) to slow down degradation reactions.

Issue 3: Photodegradation Concerns in Light-Sensitive Experiments

  • Question: I am conducting a long-duration experiment under ambient light and have noticed a change in the appearance of my sample or the emergence of new impurities. Could this be due to photodegradation?

  • Answer: Yes, benzofuran derivatives can be susceptible to photodegradation.[6] Exposure to light, especially UV light, can lead to the formation of various degradation products.

    Recommended Actions:

    • Protect from Light: Conduct experiments in amber-colored glassware or wrap the reaction vessel in aluminum foil to protect it from light.

    • Analyze for Photodegradants: If photodegradation is suspected, analyze the sample by LC-MS to identify potential photoproducts. The degradation pathways can be complex and may involve oxidation or rearrangement of the benzofuran ring.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: The degradation of this molecule is likely to involve the cleavage of the Boc group, hydrolysis of the carbamoyl group, and potential modification of the benzofuran and piperazine rings under harsh conditions. The most common degradation pathways are:

  • Acid-catalyzed deprotection of the Boc group: This is a very common reaction, leading to the formation of 4-(2-carbamoylbenzofuran-5-yl)piperazine.[3]

  • Base-catalyzed hydrolysis of the carbamoyl group: This will result in the formation of 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylic acid.

  • Thermal degradation: At high temperatures, the Boc group can be removed.[1] The piperazine ring can also undergo thermal degradation, leading to various products such as N-formylpiperazine and N-(2-aminoethyl)piperazine, though this typically requires high temperatures (135-175 °C).[7][8]

  • Oxidative degradation: The piperazine and benzofuran rings can be susceptible to oxidation, which may be catalyzed by metal ions.[9] For the piperazine moiety, this can lead to products like ethylenediamine and formylpiperazine.[9] Oxidation of the benzofuran ring can result in ring-opening products.[10]

  • Photodegradation: The benzofuran core can undergo degradation upon exposure to light.[6]

Q2: How can I perform a forced degradation study on this compound?

A2: A forced degradation study, as recommended by ICH guidelines, is essential to understand the intrinsic stability of the molecule.[11] This involves subjecting the compound to a variety of stress conditions. A general protocol is outlined below.

Experimental Protocols

Protocol: Forced Degradation Study

Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC with UV/PDA detector and/or LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the stock solution to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[11]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep the vials at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep the vials at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and 30% H2O2 in separate vials. Keep the vials at room temperature, protected from light.

    • Thermal Degradation: Place a solid sample and a solution of the compound in an oven at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples if necessary. Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC or LC-MS method.[12][13]

  • Evaluation: Determine the percentage of degradation of the parent compound. Identify the major degradation products by their retention times, UV spectra, and mass-to-charge ratios (m/z).

Data Presentation

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl, 1 M HClRoom Temp, 60°CUp to 7 days
Base Hydrolysis0.1 M NaOH, 1 M NaOHRoom Temp, 60°CUp to 7 days
Oxidation3% H₂O₂, 30% H₂O₂Room TempUp to 24 hours
ThermalSolid and Solution80°CUp to 7 days
PhotolyticSolid and SolutionAmbientPer ICH Q1B

Table 2: Potential Degradation Products and their Mass Differences

Degradation PathwayPotential Degradation ProductChange in m/z
Boc Deprotection4-(2-carbamoylbenzofuran-5-yl)piperazine-100.12
Carbamoyl Hydrolysis5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylic acid+1.01
Piperazine Ring OxidationN-oxide formation+16.00
Benzofuran Ring HydroxylationHydroxylated derivative+16.00

Mandatory Visualization

Diagram 1: Potential Degradation Pathways

cluster_degradation Degradation Pathways Parent_Compound Tert-butyl 4-(2-carbamoylbenzofuran-5-yl) piperazine-1-carboxylate Boc_Deprotection Boc Deprotection (Acid, Heat) Parent_Compound->Boc_Deprotection Carbamoyl_Hydrolysis Carbamoyl Hydrolysis (Base, Heat) Parent_Compound->Carbamoyl_Hydrolysis Oxidation Oxidation (Oxidizing Agents) Parent_Compound->Oxidation Photodegradation Photodegradation (Light) Parent_Compound->Photodegradation

Caption: Potential degradation pathways for the target compound.

Diagram 2: Experimental Workflow for Forced Degradation Study

Start Start: Compound Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Identify Identify Degradants & Quantify Degradation Analyze->Identify End End: Stability Profile Identify->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Scaling Up Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of pharmaceutical intermediate synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the transition from laboratory to pilot or commercial scale production.

Issue 1: Decreased Yield or Altered Selectivity Upon Scale-Up

Possible Causes & Solutions

CauseTroubleshooting Steps & Solutions
Inefficient Heat Transfer Industrial reactors have a lower surface-area-to-volume ratio, which can lead to localized temperature variations and "hot spots" that favor side reactions.[1][2][3][4][5] • Solution: Model the thermal profile of the large-scale reactor. Adjust the addition rate of reagents to control the exotherm.[3][6] Use a reactor with a higher heat transfer coefficient or increase the heat transfer area with cooling coils.[2][7]
Poor Mixing Mixing efficiency that is adequate in a small flask may be insufficient in a large reactor, leading to non-uniform concentration and temperature, thereby affecting reaction kinetics and selectivity.[8][9][10][11][12][13] • Solution: Perform mixing studies.[11] Select an appropriate impeller type and agitation speed for the reactor geometry and reaction mass viscosity.[10][13] Consider using baffles to improve turbulence.[9] For some processes, continuous flow reactors can offer superior mixing and heat transfer.[14][15]
Changes in Reagent Addition/Dosing The rate of reagent addition relative to the total reaction volume can significantly impact local concentrations and reaction pathways. • Solution: Ensure that the rate of addition is scaled appropriately. The addition time may need to be significantly longer at a larger scale to manage heat evolution.[16] Utilize dosing pumps for precise control.
Mass Transfer Limitations (for multiphase reactions) In heterogeneous reactions (e.g., gas-liquid, liquid-liquid), the rate of reaction can be limited by the transfer of reactants between phases, an issue often exacerbated at scale.[3] • Solution: For phase-transfer catalysis, optimize the catalyst, solvent, and stirring rate to improve mass transfer.[17][18] For gas-liquid reactions, ensure efficient gas dispersion through appropriate sparging and agitation.

Troubleshooting Workflow for Decreased Yield

Below is a logical workflow to diagnose and address a decrease in yield during scale-up.

G start Start: Decreased Yield Observed at Scale check_heat Review Heat Transfer Data (Temp profiles, exotherms) start->check_heat check_mixing Evaluate Mixing Parameters (Agitator speed, impeller type) check_heat->check_mixing No hot_spots Hot Spots or Poor Cooling Identified check_heat->hot_spots Yes check_impurities Analyze Impurity Profile (Compare lab vs. scale-up) check_mixing->check_impurities No mixing_issue Mixing Inefficiency Suspected check_mixing->mixing_issue Yes new_impurity New or Increased Impurities Found check_impurities->new_impurity Yes end End: Yield Restored check_impurities->end No solve_heat Action: Modify Addition Rates Improve Cooling Capacity hot_spots->solve_heat solve_mixing Action: Optimize Agitation Conduct Mixing Study mixing_issue->solve_mixing solve_impurity Action: Identify Impurity Source Modify Process to Minimize new_impurity->solve_impurity solve_heat->end solve_mixing->end solve_impurity->end

Caption: Troubleshooting workflow for decreased yield.

Issue 2: New Impurities or Altered Impurity Profile

Possible Causes & Solutions

CauseTroubleshooting Steps & Solutions
Longer Reaction Times At a larger scale, heating, cooling, and transfer times are often longer, which can allow for the formation of degradation products or secondary reaction products.[16] • Solution: Study the stability of the reaction mixture, including intermediates and the final product, over extended periods at the reaction temperature.[6] If necessary, redesign the process to minimize time at critical steps.
Localized High Temperatures/Concentrations As mentioned previously, poor heat transfer and mixing can create localized environments that trigger side reactions not observed at the lab scale.[1][10] • Solution: Improve mixing and heat transfer. Consider changing the order of addition or diluting a reactive intermediate before addition.
Raw Material Quality Trace impurities in starting materials or solvents can have a more significant impact at a larger scale, potentially acting as catalysts for side reactions or being carried through the process.[1][19] • Solution: Tighten specifications for incoming raw materials.[20] Evaluate multiple suppliers and qualify them based on the impurity profile of their material.
Leaching from Equipment Materials of construction of the reactor, transfer lines, or gaskets can sometimes leach into the reaction mixture, catalyzing unwanted reactions. • Solution: Ensure that all materials in contact with the reaction mixture are compatible under the process conditions. Perform compatibility studies if necessary.

Issue 3: Crystallization Fails or Produces Incorrect Particle Size/Form

Possible Causes & Solutions

CauseTroubleshooting Steps & Solutions
Different Cooling/Supersaturation Profile Slower cooling rates in large vessels can lead to the formation of larger crystals or a different polymorphic form.[21] Rapid, uncontrolled crystallization can lead to small, impure particles.[22] • Solution: Develop a controlled cooling profile. Use seeding strategies to control nucleation and crystal growth.[23] Utilize Process Analytical Technology (PAT) to monitor supersaturation in real-time.
Mixing and Shear Forces The hydrodynamic environment in a large crystallizer is different. High shear from an agitator can cause crystal breakage (attrition), leading to a smaller particle size distribution.[12] Inadequate mixing can lead to non-uniform supersaturation.[21] • Solution: Select an appropriate agitator design (e.g., low-shear hydrofoil impellers for fragile crystals).[10] Adjust agitation speed to ensure suspension of particles without causing excessive breakage.
Presence of Impurities Even small amounts of impurities can inhibit or alter crystal growth, sometimes leading to oiling out or the formation of an undesired polymorph.[21][24] • Solution: Ensure the purity of the material to be crystallized meets specifications. Conduct studies to understand the impact of specific impurities on the crystallization process.

Decision Tree for Crystallization Issues

G start Start: Crystallization Issue q1 What is the primary issue? start->q1 a1 Wrong Polymorph q1->a1 Polymorph a2 Incorrect Particle Size q1->a2 Particle Size a3 Product 'Oils Out' / Fails to Crystallize q1->a3 Oiling Out s1 Action: Review Cooling Rate & Solvent System. Implement Seeding Strategy. a1->s1 s2 Action: Check Agitator Speed (Shear). Optimize Cooling Profile. a2->s2 s3 Action: Check for Impurities. Review Solvent Purity. Adjust Supersaturation Level. a3->s3 end End: Desired Crystals Obtained s1->end s2->end s3->end

Caption: Decision tree for troubleshooting crystallization.

Frequently Asked Questions (FAQs)

Q1: Why can't I just multiply all my lab-scale reagent quantities to perform a scale-up? A: Scaling a chemical process is not linear.[25][26] The relationship between volume and surface area changes dramatically, impacting heat transfer. A 1,000-fold increase in volume only results in a 100-fold increase in heat transfer area if geometric similarity is maintained.[4] This means heat generated by the reaction (proportional to volume) can overwhelm the reactor's ability to remove it (proportional to surface area), leading to safety hazards and different chemical outcomes.[4][5] Furthermore, mixing, mass transfer, and fluid dynamics do not scale linearly and must be independently evaluated.[26][27]

Q2: What is the most common cause of failure during scale-up? A: Insufficient understanding of the process chemistry and thermodynamics is a primary cause of failure.[25][28] Many issues, such as altered impurity profiles, poor selectivity, and safety incidents, can be traced back to unexpected behavior arising from poor heat management and mixing, which become critical at scale.[1][9][13] A failure to perform risk assessments and properly model the scaled-up environment contributes significantly to these problems.[6][29]

Q3: How do I manage the safety risks of a highly exothermic reaction at scale? A: Managing exothermic reactions requires a multi-faceted approach. First, generate safety data at the lab scale using techniques like reaction calorimetry to understand the heat of reaction and the maximum adiabatic temperature rise.[2][25] At the plant scale, this data informs the engineering design, including ensuring the cooling system is adequate.[28] Procedurally, the risk is managed by controlling the addition rate of the limiting reagent, ensuring it reacts as it is added and does not accumulate.[6] Maintaining a temperature margin between the process temperature and the "onset" temperature of a runaway reaction is critical.[29]

Q4: What is the role of Process Analytical Technology (PAT) in scale-up? A: PAT plays a crucial role by enabling real-time monitoring and control of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs).[23][30] For example, in a crystallization, PAT tools can monitor particle size or concentration in real-time, allowing for adjustments to be made during the process to ensure the desired outcome. This shifts the focus from testing quality at the end to building quality into the process, which is essential for consistency at a commercial scale.[31]

Q5: When should I consider using a continuous flow reactor instead of a batch reactor? A: Continuous flow chemistry should be considered when a reaction has significant safety concerns (e.g., highly exothermic or involves hazardous reagents), when precise control over reaction parameters is needed, or for reactions that are difficult to scale up in batch due to mixing or mass transfer limitations.[14][15] Flow reactors offer superior heat and mass transfer due to their high surface-area-to-volume ratio, enabling reactions to be run under more aggressive conditions safely.[15] They can also facilitate integrated separation, leading to a more streamlined and efficient process.[17][32]

Experimental Protocols

Protocol 1: Basic Reaction Calorimetry for Heat Flow Determination

Objective: To determine the heat of reaction (ΔHr) and the rate of heat release during a chemical synthesis to assess thermal safety before scale-up.

Methodology:

  • System Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) is assembled, calibrated, and verified for heat transfer performance.

  • Reagent Preparation: Prepare all reactants, solvents, and solutions as per the intended scaled-up process, ensuring accurate concentration measurements.

  • Isothermal Experiment:

    • Charge the reactor with the initial solvent and starting materials.

    • Bring the reactor contents to the desired initial temperature and allow them to stabilize.

    • Begin the controlled addition of the limiting reagent at a pre-determined, constant rate.

    • The calorimeter software will continuously measure the temperature difference between the reactor contents (Tr) and the cooling jacket (Tj) and, using the pre-determined heat transfer coefficient (UA), calculate the real-time heat flow (q).

    • Continue data collection until the reaction is complete and the heat flow has returned to the baseline.

  • Data Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction.

    • Analyze the peak heat flow to understand the maximum cooling demand required during the reaction.

    • Evaluate any accumulation of unreacted reagent by comparing the rate of addition to the rate of heat generation.

  • Safety Assessment: Use the obtained data to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) to predict the temperature rise in the event of a cooling failure, a critical step for a Hazard and Operability (HAZOP) study.[1]

This document is intended for informational purposes and should be used as a guide. All scaling activities should be subject to a thorough risk assessment by qualified personnel.

References

Technical Support Center: Synthesis of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate. This key intermediate is utilized in the synthesis of active pharmaceutical ingredients, and ensuring its purity is critical.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process. The first step is a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination, between a 5-halobenzofuran-2-carboxylate derivative and N-Boc-piperazine. The second step is the amidation of the ester group at the C2 position of the benzofuran ring.

Q2: What are the critical parameters to control during the Buchwald-Hartwig amination step?

A2: The success of the Buchwald-Hartwig amination is highly dependent on several factors:

  • Catalyst and Ligand Choice: The selection of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, XPhos) is crucial for achieving high yield and minimizing side reactions.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required. The choice and stoichiometry of the base can significantly impact the reaction rate and impurity profile.

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are commonly used to prevent catalyst deactivation and side reactions.

  • Temperature: The reaction temperature needs to be carefully controlled. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote impurity formation.

  • Inert Atmosphere: Strict exclusion of oxygen and moisture is necessary to protect the palladium catalyst from deactivation.

Q3: How is the final amidation step typically performed?

A3: The amidation of the ethyl or methyl ester at the C2 position of the benzofuran is commonly achieved by reacting the ester with a source of ammonia. A common method involves the use of formamide in the presence of a base like sodium methoxide or sodium ethoxide.

Troubleshooting Guides

Problem 1: Low Yield in the Buchwald-Hartwig Amination Step
Potential Cause Troubleshooting Action
Inactive Catalyst Ensure the palladium precursor and ligand are of high purity and have been stored under an inert atmosphere. Consider using a pre-formed catalyst.
Insufficiently Anhydrous/Anoxic Conditions Thoroughly dry all glassware and solvents. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents and maintain a positive pressure throughout the reaction.
Incorrect Base Strength or Stoichiometry Use a strong, non-nucleophilic base like NaOtBu. Ensure the base is fresh and of high purity. The stoichiometry of the base is critical and may require optimization.
Sub-optimal Ligand The choice of ligand is substrate-dependent. If the reaction is not proceeding well, screen different phosphine ligands (e.g., RuPhos, XPhos, SPhos).
Low Reaction Temperature If the reaction is sluggish, a modest increase in temperature may improve the reaction rate. Monitor for impurity formation at higher temperatures.
Problem 2: Presence of Impurities after the Buchwald-Hartwig Amination Step
Impurity Potential Cause of Formation Prevention and Removal
Dehalogenated Starting Material Incomplete oxidative addition or premature reductive elimination from the palladium complex. Often exacerbated by high temperatures.Optimize the reaction temperature, ensuring it is not excessively high. Use a well-defined pre-catalyst. Purification can be achieved by column chromatography.
Di-substituted Piperazine Reaction of the product with another molecule of the aryl halide. More likely if the aryl halide is in excess or if the reaction is run for an extended period.Use a slight excess of N-Boc-piperazine (e.g., 1.1-1.2 equivalents). Monitor the reaction progress by TLC or LC-MS and stop the reaction upon consumption of the aryl halide. Purification via column chromatography can separate the mono- and di-substituted products.
Unreacted Starting Materials Incomplete reaction due to any of the factors listed in "Problem 1".Refer to the troubleshooting actions for low yield. Unreacted starting materials can typically be removed by column chromatography.
Problem 3: Incomplete Amidation or Formation of Carboxylic Acid Impurity
Problem Potential Cause Troubleshooting Action
Incomplete Amidation Insufficient reagent (formamide or base) or reaction time. Low reaction temperature.Ensure the correct stoichiometry of formamide and base. Increase the reaction time or temperature as needed, while monitoring for side reactions.
Formation of 5-(4-tert-butoxycarbonylpiperazin-1-yl)benzofuran-2-carboxylic acid Hydrolysis of the ester starting material or the amide product during the reaction or workup. This can be promoted by the presence of water and strong basic conditions.Use anhydrous solvents and reagents for the amidation reaction. During workup, avoid prolonged exposure to strongly basic aqueous solutions. If the carboxylic acid is formed, it can be removed by an acidic wash or by column chromatography.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(4-tert-butoxycarbonylpiperazin-1-yl)benzofuran-2-carboxylate

This protocol is a representative example based on typical Buchwald-Hartwig amination conditions.

Materials:

  • Ethyl 5-bromobenzofuran-2-carboxylate

  • Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add ethyl 5-bromobenzofuran-2-carboxylate (1.0 eq), N-Boc-piperazine (1.2 eq), RuPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add Pd₂(dba)₃ (0.02 eq) to the flask.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is a representative example of an amidation reaction.

Materials:

  • Ethyl 5-(4-tert-butoxycarbonylpiperazin-1-yl)benzofuran-2-carboxylate

  • Formamide

  • Sodium ethoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve ethyl 5-(4-tert-butoxycarbonylpiperazin-1-yl)benzofuran-2-carboxylate (1.0 eq) in anhydrous DMF in a dry round-bottom flask under a nitrogen atmosphere.

  • Add formamide (excess, e.g., 10-20 eq).

  • Add sodium ethoxide (catalytic to stoichiometric amounts, may require optimization).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthetic Pathway

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Amidation Aryl Halide Ethyl 5-bromobenzofuran-2-carboxylate Intermediate_Ester Ethyl 5-(4-tert-butoxycarbonyl- piperazin-1-yl)benzofuran-2-carboxylate Aryl Halide->Intermediate_Ester Pd₂(dba)₃, RuPhos, NaOtBu, Toluene Amine N-Boc-piperazine Amine->Intermediate_Ester Final_Product Tert-butyl 4-(2-carbamoylbenzofuran-5-yl) piperazine-1-carboxylate Intermediate_Ester->Final_Product Formamide, Sodium Ethoxide, DMF

Caption: Synthetic route to the target molecule.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Verify Reagent Quality (Catalyst, Ligand, Base, Solvents) start->check_reagents check_reagents->start Reagents Faulty check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Incorrect optimize_ligand Screen Alternative Ligands check_conditions->optimize_ligand Conditions Correct optimize_base Adjust Base Stoichiometry optimize_ligand->optimize_base increase_temp Incrementally Increase Temperature optimize_base->increase_temp success Yield Improved increase_temp->success

Caption: Troubleshooting low reaction yield.

Common Impurity Formation Pathways

G Start_Mat Ethyl 5-bromobenzofuran- 2-carboxylate Desired_Product Target Intermediate Ester Start_Mat->Desired_Product Buchwald-Hartwig Dehalogenated Dehalogenated Impurity Start_Mat->Dehalogenated Side Reaction (High Temp) Disubstituted Disubstituted Piperazine Impurity Start_Mat->Disubstituted Boc_Pip N-Boc-piperazine Boc_Pip->Desired_Product Desired_Product->Disubstituted Excess Aryl Halide Carboxylic_Acid Carboxylic Acid Impurity Desired_Product->Carboxylic_Acid Hydrolysis Final_Amide Final Amide Product Desired_Product->Final_Amide Amidation Final_Amide->Carboxylic_Acid Hydrolysis

Caption: Formation pathways of common impurities.

Validation & Comparative

Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate vs other piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles and allow for versatile structural modifications.[1] This guide provides a comparative overview of a specific class of piperazine derivatives, the benzofuran-piperazines, exemplified by the chemical intermediate tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate. While this specific molecule is primarily a building block for more complex active compounds, the benzofuran-piperazine core has been incorporated into potent anticancer agents.[2][3] Here, we compare the performance of these derivatives against other classes of piperazine-containing oncology drugs, supported by experimental data.

Performance Comparison of Piperazine Derivatives in Oncology

The therapeutic potential of piperazine derivatives is broad, with compounds developed as inhibitors of key cancer-related targets such as Cyclin-Dependent Kinases (CDKs) and Poly (ADP-ribose) polymerase (PARP).[4][5] The following tables summarize the in vitro efficacy of various benzofuran-piperazine derivatives compared to established piperazine-containing drugs.

Table 1: In Vitro Antiproliferative Activity of Benzofuran-Piperazine Derivatives Against Human Cancer Cell Lines
Compound IDModifications to Benzofuran-Piperazine CoreCancer Cell LineIC50 (µM)Reference
9h Thiosemicarbazide tailPanc-1 (Pancreatic)0.94[4]
MCF-7 (Breast)2.92[4]
A-549 (Lung)1.71[4]
11d Semicarbazide tailPanc-1 (Pancreatic)2.21[4]
MCF-7 (Breast)4.31[4]
A-549 (Lung)2.99[4]
13b Acylhydrazone tailPanc-1 (Pancreatic)1.05[4]
MCF-7 (Breast)3.52[4]
A-549 (Lung)1.71[4]
Cisplatin (Control) Platinum-based chemotherapyPanc-1 (Pancreatic)6.98[4]
MCF-7 (Breast)5.45[4]
A-549 (Lung)6.72[4]
Olaparib (PARP Inhibitor) Phthalazinone-piperazineUWB1.289 (BRCA1-null Ovarian)0.690[6]
UWB1.289+BRCA1 (Ovarian)3.558[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound.

Table 2: Kinase and PARP Inhibitory Activity
CompoundTargetIC50 (nM)Reference
9h (Benzofuran-piperazine) CDK240.91[4]
11d (Benzofuran-piperazine) CDK241.70[4]
11e (Benzofuran-piperazine) CDK246.88[4]
13c (Benzofuran-piperazine) CDK252.63[4]
Staurosporine (Control) Pan-kinase inhibitor56.76[4]
Olaparib PARP11.9 (approx.)[5]
Niraparib PARP13.8 (approx.)[5]
Rucaparib PARP11.4 (approx.)[5]

Signaling Pathways and Mechanisms of Action

Benzofuran-piperazine derivatives have been investigated as inhibitors of critical cell cycle and DNA repair pathways.

CDK2 Inhibition Pathway

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Inhibition_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_inhibition Inhibition by Benzofuran-Piperazine CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex pRB pRB CDK2->pRB phosphorylates S_Phase_Genes S-Phase Progression Genes E2F E2F pRB->E2F releases E2F->S_Phase_Genes activates transcription Cell_Cycle_Arrest Cell Cycle Arrest Benzofuran_Piperazine Benzofuran-Piperazine Derivative Benzofuran_Piperazine->CDK2 inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of the CDK2/Cyclin E complex by benzofuran-piperazine derivatives prevents the phosphorylation of pRB, leading to cell cycle arrest and apoptosis.

PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is crucial for the repair of single-strand DNA breaks. In cancers with homologous recombination deficiencies (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks, resulting in "synthetic lethality" and selective cancer cell death.

PARP_Inhibition_Pathway cluster_DNA_Repair DNA Single-Strand Break Repair cluster_HR_Deficient_Cell Homologous Recombination Deficient Cell (e.g., BRCA1/2 mutant) SSB Single-Strand DNA Break PARP PARP SSB->PARP recruits DSB Double-Strand DNA Break SSB->DSB replication fork collapse Repair_Proteins DNA Repair Proteins PARP->Repair_Proteins recruits Repair Repair Repair_Proteins->Repair Failed_Repair Failed Repair DSB->Failed_Repair Cell_Death Synthetic Lethality (Cell Death) Failed_Repair->Cell_Death PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP inhibits MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding end End treatment Treat cells with varying concentrations of test compound cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT/MTS reagent incubation->add_mtt incubation2 Incubate for 2-4 hours add_mtt->incubation2 solubilize Add solubilizing agent (e.g., DMSO) incubation2->solubilize read_absorbance Measure absorbance on a plate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 calculate_ic50->end

References

Cross-Reactivity of Benzofuran-Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the therapeutic potential of benzofuran-based compounds, a thorough understanding of their cross-reactivity is paramount. This guide provides an objective comparison of the performance of various benzofuran derivatives against their intended targets and a panel of off-targets, supported by experimental data from recent studies. The information is designed to aid in the selection and development of more selective and efficacious drug candidates.

Quantitative Comparison of Benzofuran Derivatives

The following tables summarize the in vitro activity of several classes of benzofuran-based compounds, highlighting their potency and selectivity.

Table 1: Selective SIRT2 Inhibitors

A series of benzofuran derivatives were evaluated for their inhibitory activity against sirtuin isoforms SIRT1, SIRT2, and SIRT3. The data reveals a notable selectivity for SIRT2 over the other isoforms.[1][2]

Compound IDPrimary TargetIC50 (µM) vs SIRT2Off-TargetIC50 (µM) vs Off-TargetSelectivity (Fold)
7e SIRT23.81[1][2]SIRT1> 100[1][2]> 26
SIRT3> 100[1][2]> 26
Tenovin-6 (Reference) SIRT1/SIRT215.32[2]---
Table 2: Psychoactive Benzofurans - Receptor and Transporter Affinities

Several psychoactive benzofuran derivatives, such as 5-APB and 6-APB, have been profiled for their binding affinities (Ki) at various monoamine transporters and serotonin receptors. This data is crucial for understanding their pharmacological effects and potential for off-target mediated side effects.[3][4][5]

Compound IDPrimary Target(s)Ki (nM)Off-Target(s)Ki (nM)
5-APB SERT690[3]NET1900[3]
DAT2370[3]5-HT2A910[3]
5-HT2B14[5]
α2C Adrenoceptor>10,000[5]
6-APB SERT890[3]NET1600[3]
DAT1170[3]5-HT2A2300[3]
5-HT2B3.7[5]
α2C Adrenoceptor45[5]

Note: Lower Ki values indicate higher binding affinity.

Table 3: Selective Kinase Inhibitors

Benzofuran scaffolds have been utilized to develop inhibitors for various kinases, including Plasmodium falciparum Glycogen Synthase Kinase-3 (PfGSK-3) and Cyclin-Dependent Kinase 2 (CDK2). Selectivity against the human ortholog or normal cell lines is a key consideration.

Compound IDPrimary TargetIC50Off-TargetIC50/Selectivity Index (SI)
5k (PfGSK-3 inhibitor) PfGSK-30.00048 µM[6]HsGSK-3β-
5m (PfGSK-3 inhibitor) PfGSK-30.440 µM[6]HsGSK-3β-
9h (CDK2 inhibitor) CDK240.91 nM[7]MRC-5 (normal lung fibroblasts)27.70 µM (SI = 16.20)[7]
11d (CDK2 inhibitor) CDK241.70 nM[7]MRC-5 (normal lung fibroblasts)74.00 µM (SI = 24.75)[7]

Note: A higher Selectivity Index (SI) indicates greater selectivity for cancer cells over normal cells.

Table 4: LSD1 and Dual PARP1/c-Met Inhibitors

Benzofuran derivatives have also been developed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1) and as dual inhibitors of PARP1 and c-Met.[8][9]

Compound IDPrimary Target(s)IC50Cell Line(s)IC50 (µM)
17i (LSD1 inhibitor) LSD10.065 µM[8]MCF-72.90[8]
H4602.06[8]
A5495.74[8]
S12 (Dual inhibitor) PARP121.8 nM[9]--
c-Met30.2 nM[9]--

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-reactivity studies.

In Vitro Sirtuin Inhibition Assay (SIRT1-3)

The inhibitory activity of the benzofuran derivatives against human SIRT1, SIRT2, and SIRT3 was determined using a commercially available SIRT-Glo™ Assay kit. The assay measures the deacetylase activity of the sirtuin enzymes.

  • Enzyme and Substrate Preparation : Recombinant human SIRT1, SIRT2, and SIRT3 enzymes and their respective acetylated peptide substrates were used.

  • Compound Incubation : The enzymes were pre-incubated with various concentrations of the test compounds in assay buffer for 15 minutes at room temperature.

  • Reaction Initiation : The reaction was initiated by the addition of the acetylated substrate and NAD+. The mixture was incubated for 60 minutes at 37°C.

  • Signal Detection : The developer reagent, containing a luciferin detection reagent and a protease, was added to the wells. The protease cleaves the deacetylated substrate, releasing a luciferin precursor that is then converted to luciferin, generating a luminescent signal.

  • Data Analysis : The luminescence was measured using a plate reader. The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[1][2]

Radioligand Binding Assays for Receptors and Transporters

Binding affinities of the psychoactive benzofurans were determined using radioligand binding assays with cell membranes prepared from HEK293 cells stably expressing the human transporters (DAT, NET, SERT) or various receptors.

  • Membrane Preparation : Cell membranes were prepared from transfected HEK293 cells.

  • Binding Reaction : The cell membranes were incubated with a specific radioligand (e.g., [³H]dopamine for DAT) and various concentrations of the test compounds in a binding buffer.

  • Incubation and Filtration : The reaction mixtures were incubated to allow for binding equilibrium. The bound and free radioligands were then separated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement : The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis : The Ki values were calculated from the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[3]

Kinase Inhibition Assay (PfGSK-3)

The inhibitory activity against PfGSK-3 and human GSK-3β (HsGSK-3β) was assessed using a kinase activity assay.

  • Enzyme and Substrate : Recombinant PfGSK-3 and HsGSK-3β enzymes and a specific peptide substrate were used.

  • Compound Incubation : The enzymes were incubated with a range of concentrations of the benzofuran derivatives.

  • Reaction Initiation : The kinase reaction was initiated by the addition of ATP.

  • Detection : The amount of phosphorylated substrate was quantified, often using a luminescence-based assay where the amount of ATP remaining after the reaction is measured. A decrease in signal indicates higher kinase activity.

  • Data Analysis : IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.[6]

Visualizing Cellular Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental procedures.

STING_Signaling_Pathway Benzofuran Agonist Benzofuran Agonist STING STING Benzofuran Agonist->STING Binds to TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 IFN-β Gene IFN-β Gene p-IRF3->IFN-β Gene Translocates to Nucleus & Induces Transcription IFN-β Protein IFN-β Protein IFN-β Gene->IFN-β Protein Translation

Caption: STING signaling pathway activation by a benzofuran-based agonist.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme/Substrate Enzyme/Substrate Incubation Incubation Enzyme/Substrate->Incubation Benzofuran Compound Benzofuran Compound Benzofuran Compound->Incubation Reaction Initiation Reaction Initiation Incubation->Reaction Initiation Signal Detection Signal Detection Reaction Initiation->Signal Detection Data Acquisition Data Acquisition Signal Detection->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

References

Validating the Structure of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate: A Comparative Guide to Structural Elucidation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative overview of X-ray crystallography for validating the structure of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate, a key drug intermediate.[1] We will explore the experimental protocol for X-ray crystallography and compare its performance with alternative analytical techniques, supported by experimental principles.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful method for determining the precise atomic arrangement within a crystalline solid.[2][3] This technique provides unequivocal evidence of a molecule's connectivity, stereochemistry, and conformation. For a molecule like this compound, SCXRD can definitively confirm the spatial relationship between the benzofuran, piperazine, and tert-butyl carboxylate moieties.

While specific crystallographic data for this compound is not publicly available, the structures of similar piperazine derivatives have been successfully elucidated using this method.[4][5][6] These studies confirm the feasibility of obtaining high-quality crystals and detailed structural information for this class of compounds.

Experimental Protocol: X-ray Crystallography

The process of determining a crystal structure using X-ray diffraction involves several key steps:

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound.[7] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent is crucial and often requires screening various options to find conditions that yield crystals of suitable size (typically >0.1 mm in all dimensions) and quality.[8][9]

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial phases of the structure factors are then determined, often using direct methods for small molecules. This leads to an initial electron density map, from which a preliminary model of the molecule can be built. This model is then refined against the experimental data to improve its accuracy and determine the final atomic coordinates.

A Comparative Analysis: X-ray Crystallography vs. Alternatives

While X-ray crystallography provides unparalleled detail, other spectroscopic techniques are routinely used for structural characterization and can offer complementary information. The choice of method often depends on the nature of the sample, the information required, and the availability of instrumentation.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Sample State Crystalline SolidSolution or Solid-StateGas Phase (ions)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packingConnectivity, chemical environment of nuclei, dynamic information in solution.[10][11]Molecular weight, elemental composition, fragmentation patterns.[12]
Resolution Atomic resolution (<1 Å)Can provide atomic-level information on connectivity, but less precise for 3D coordinates than XRD.[13][14]Does not provide 3D structural information directly.
Key Advantages Unambiguous structure determination.[3]Non-destructive, provides information on dynamics in solution, no need for crystals.[10][11]High sensitivity, requires very small sample amounts, can be coupled to separation techniques.
Key Limitations Requires high-quality single crystals, which can be difficult to obtain.[2]Can be complex to interpret for large molecules, less precise for 3D structure than XRD.Does not provide stereochemical or conformational information.

Visualizing the Workflow

To better understand the process of structural validation, the following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Synthesis Synthesis of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl) piperazine-1-carboxylate Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final_Structure Structure_Solution->Final_Structure Definitive 3D Structure logical_relationship cluster_techniques Structural Validation Techniques cluster_information Information Obtained Target_Molecule Tert-butyl 4-(2-carbamoylbenzofuran-5-yl) piperazine-1-carboxylate XRD X-ray Crystallography Target_Molecule->XRD Provides NMR NMR Spectroscopy Target_Molecule->NMR Provides MS Mass Spectrometry Target_Molecule->MS Provides XRD_Info Precise 3D Structure (Connectivity, Stereochemistry, Conformation) XRD->XRD_Info NMR_Info Connectivity & Dynamic Information in Solution NMR->NMR_Info MS_Info Molecular Weight & Elemental Composition MS->MS_Info

References

A Comparative Analysis of Synthetic Routes for Common Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the synthetic pathways to widely prescribed antidepressants is crucial for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of the synthesis routes for three leading selective serotonin reuptake inhibitors (SSRIs): Sertraline, Fluoxetine, and Escitalopram. The comparison focuses on key performance indicators such as reaction yields and product purity, supported by detailed experimental protocols for characterization and visualization of the synthetic and analytical workflows.

Quantitative Analysis of Synthesis Routes

The efficiency of a synthetic route is a critical factor in pharmaceutical manufacturing. The following tables summarize the quantitative data for various reported synthesis pathways for Sertraline, Fluoxetine, and Escitalopram, offering a clear comparison of their performance.

Sertraline Synthesis: A Comparative Overview
Route DescriptionStarting MaterialKey StepsOverall Yield (%)Purity (%)Reference
Asymmetric Synthesis3,4-Dichlorocinnamic acidAsymmetric conjugate addition, reduction, intramolecular cyclization45>99 (enantiomeric excess)[1]
Chemoenzymatic SynthesisRacemic tetraloneKetoreductase-catalyzed reduction, oxidation, reductive amination16>99 (enantiomeric excess)[2]
Pfizer's Industrial SynthesisSertraloneCondensation with methylamine, hydrogenation, resolutionHigh (not specified)>99.8 (HPLC)[3]
Fluoxetine Synthesis: A Comparative Overview
Route DescriptionStarting MaterialKey StepsOverall Yield (%)Purity (%)Reference
Catalytic Asymmetric SynthesisBenzaldehydeAsymmetric allylation, oxidative cleavage, reduction, amination, etherification5099 (enantiomeric excess)[4]
In Situ Imine Formation Approachα,β-Unsaturated aldehydeImine formation, β-borylation, transimination, reduction, oxidation, etherification4596 (enantiomeric excess)[5]
Grignard Reaction ApproachAllyl bromide and benzaldehydeGrignard reaction, tosylation, nucleophilic substitution67.22 (for intermediate)Not specified[6]
Escitalopram Synthesis: A Comparative Overview
Route DescriptionStarting MaterialKey StepsOverall Yield (%)Purity (%)Reference
From 5-Cyanophthalide5-CyanophthalideGrignard reactions, resolution, cyclizationNot specifiedChiral Purity: 99.12, HPLC Purity: 98.42[7]
Industrial Synthesis5-CyanophthalideTwo consecutive Grignard reactions, diastereomeric salt formation for resolution, cyclizationNot specifiedNot specified[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following section provides protocols for key analytical experiments used in the characterization of the synthesized antidepressants.

Sertraline: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the purity of the synthesized Sertraline hydrochloride.

Methodology:

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized Sertraline hydrochloride in deuterated methanol (CD3OD). Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[9]

  • Instrument: A 400 MHz NMR spectrometer.[9]

  • Parameters:

    • Spectral Width: -3 ppm to 13 ppm.[9]

    • Pulse Angle: 90°.[9]

    • Delay between pulses: 45 seconds.[9]

  • Analysis: Acquire the 1H NMR spectrum. The characteristic peaks of Sertraline should be identified and compared with the reference spectrum. The presence of any impurity peaks should be noted and their integration values used to estimate the purity of the sample.

Fluoxetine: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized Fluoxetine and quantify it in pharmaceutical dosage forms.

Methodology:

  • Instrumentation: An isocratic HPLC system equipped with a UV detector and a C18 reverse-phase column.[10]

  • Mobile Phase: A mixture of methanol and water (40:60 v/v), filtered through a 0.4 µm membrane filter and degassed.[10]

  • Flow Rate: 1 mL/min.[10]

  • Detection: UV detection at a specified wavelength (e.g., 220 nm or 227 nm).[11][12]

  • Sample Preparation: Prepare a stock solution of the synthesized Fluoxetine in methanol. Further dilutions are made with the mobile phase to obtain the desired concentrations for analysis.[10] For capsule dosage forms, an accurately weighed amount of the powdered capsule content is dissolved in the mobile phase, sonicated, filtered, and then diluted to the appropriate concentration.[13]

  • Analysis: Inject the prepared sample solution into the HPLC system. The retention time and peak area of Fluoxetine are recorded. Purity is determined by comparing the peak area of the main component to the total area of all peaks. Quantification is achieved by comparing the peak area of the sample with that of a standard of known concentration.[10]

Escitalopram: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and quantify Escitalopram and its metabolites in biological samples or to assess the purity of the synthesized product.

Methodology:

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[14]

  • Chromatographic Conditions:

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%).[15]

    • Flow Rate: Typically around 0.4 mL/min.[14]

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).[14]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[16]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, targeting the specific precursor-to-product ion transitions for Escitalopram.[14]

    • Source Parameters: Optimized capillary voltage, source temperature, and gas flows (nebulizing and drying gases).[14]

  • Sample Preparation: For biological samples like plasma, a protein precipitation step followed by centrifugation is typically employed. The supernatant is then injected into the LC-MS system.[14] For the analysis of the synthesized product, a dilute solution in a suitable solvent is prepared.

  • Analysis: The mass spectrometer detects the specific mass-to-charge ratio (m/z) of Escitalopram and its fragments, providing high selectivity and sensitivity for its identification and quantification.

Visualizing Synthesis and Analytical Workflows

Diagrams are powerful tools for illustrating complex processes. The following section provides Graphviz DOT language scripts to generate diagrams for the synthesis routes and a typical analytical workflow.

Sertraline Asymmetric Synthesis Route

cluster_sertraline Sertraline Asymmetric Synthesis 3,4-Dichlorocinnamic_acid 3,4-Dichlorocinnamic acid Imide_Formation Imide Formation (S)-2-phenyloxazolidine 3,4-Dichlorocinnamic_acid->Imide_Formation Cinnamic_Imide Cinnamic Imide Imide_Formation->Cinnamic_Imide Conjugate_Addition Conjugate Addition ArMgBr, CuBr-SMe2 Cinnamic_Imide->Conjugate_Addition Imide_Intermediate Imide Intermediate Conjugate_Addition->Imide_Intermediate Reduction Reduction NaBH4 Imide_Intermediate->Reduction Alcohol_Intermediate Alcohol Intermediate Reduction->Alcohol_Intermediate Iodination_Hydrolysis Iodination & Hydrolysis I2, PPh3, Imidazole, HCl Alcohol_Intermediate->Iodination_Hydrolysis Iodoaldehyde Iodoaldehyde Iodination_Hydrolysis->Iodoaldehyde Imine_Formation_2 Imine Formation MeNH2 Iodoaldehyde->Imine_Formation_2 Iodoimine Iodoimine Imine_Formation_2->Iodoimine Intramolecular_Cyclization Intramolecular Cyclization t-BuLi Iodoimine->Intramolecular_Cyclization Sertraline Sertraline Intramolecular_Cyclization->Sertraline

Caption: Asymmetric synthesis of Sertraline.

Fluoxetine Catalytic Asymmetric Synthesis Route

cluster_fluoxetine Fluoxetine Catalytic Asymmetric Synthesis Benzaldehyde Benzaldehyde Asymmetric_Allylation Asymmetric Allylation Ti(IV)/(R)-BINOL catalyst Benzaldehyde->Asymmetric_Allylation Homoallylic_Alcohol Homoallylic Alcohol Asymmetric_Allylation->Homoallylic_Alcohol Oxidative_Cleavage Oxidative Cleavage Lemieux-Johnson Homoallylic_Alcohol->Oxidative_Cleavage Aldehyde Aldehyde Oxidative_Cleavage->Aldehyde Reduction_2 Reduction NaBH4 Aldehyde->Reduction_2 Diol Diol Reduction_2->Diol Mesylation Mesylation MsCl, Et3N Diol->Mesylation Mesylate Mesylate Mesylation->Mesylate Amination Amination MeNH2 Mesylate->Amination Amino_Alcohol Amino Alcohol Amination->Amino_Alcohol Etherification Etherification 4-chlorobenzotrifluoride, NaH Amino_Alcohol->Etherification Fluoxetine Fluoxetine Etherification->Fluoxetine

Caption: Catalytic asymmetric synthesis of Fluoxetine.

Escitalopram Synthesis from 5-Cyanophthalide

cluster_escitalopram Escitalopram Synthesis from 5-Cyanophthalide 5-Cyanophthalide 5-Cyanophthalide Grignard_Reaction_1 Grignard Reaction 1 4-fluorophenylmagnesium bromide 5-Cyanophthalide->Grignard_Reaction_1 Intermediate_1 Intermediate Grignard_Reaction_1->Intermediate_1 Grignard_Reaction_2 Grignard Reaction 2 3-(N,N-dimethylamino)propylmagnesium chloride Intermediate_1->Grignard_Reaction_2 Racemic_Diol Racemic Diol Grignard_Reaction_2->Racemic_Diol Resolution Resolution Di-p-toluoyltartaric acid Racemic_Diol->Resolution S-Diol (S)-Diol Resolution->S-Diol Cyclization Cyclization Methanesulfonyl chloride S-Diol->Cyclization Escitalopram Escitalopram Cyclization->Escitalopram

Caption: Synthesis of Escitalopram from 5-Cyanophthalide.

Analytical Workflow for Antidepressant Characterization

cluster_workflow General Analytical Workflow Synthesized_Product Synthesized Antidepressant Sample_Preparation Sample Preparation (Dissolution, Dilution, Extraction) Synthesized_Product->Sample_Preparation Analytical_Technique Analytical Technique (NMR, HPLC, or LC-MS) Sample_Preparation->Analytical_Technique Data_Acquisition Data Acquisition Analytical_Technique->Data_Acquisition Data_Analysis Data Analysis (Structure Confirmation, Purity Assessment, Quantification) Data_Acquisition->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report

Caption: General analytical workflow for characterization.

References

Purity Analysis of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis, from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. The analysis employs a suite of robust analytical techniques to assess purity and identify potential impurities, offering valuable insights for researchers selecting a supplier for their critical drug development programs.

Executive Summary

The purity of starting materials and intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details the purity profiles of this compound from three representative suppliers. Our analysis, based on High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, reveals variations in the purity levels and impurity profiles among the suppliers. While all suppliers provided material with a purity of over 98%, subtle differences in specific impurities were observed, which could be critical for sensitive applications.

Data Presentation

The quantitative data from the purity analysis of samples from each supplier are summarized in the tables below.

Table 1: HPLC Purity Analysis

SupplierRetention Time (min)Peak Area (%)
Supplier A 10.299.5
7.8 (Impurity 1)0.3
12.1 (Impurity 2)0.2
Supplier B 10.298.8
7.8 (Impurity 1)0.8
11.5 (Impurity 3)0.4
Supplier C 10.299.8
12.1 (Impurity 2)0.1
13.5 (Impurity 4)0.1

Table 2: Mass Spectrometry Impurity Identification

SupplierImpurityObserved Mass (m/z)Proposed Structure
Supplier A Impurity 1[M+H]⁺ 318.1Des-carbamoyl analog
Impurity 2[M+H]⁺ 360.2N-oxide derivative
Supplier B Impurity 1[M+H]⁺ 318.1Des-carbamoyl analog
Impurity 3[M+H]⁺ 289.2De-benzofuran analog
Supplier C Impurity 2[M+H]⁺ 360.2N-oxide derivative
Impurity 4[M+H]⁺ 402.2Dimer impurity

Table 3: ¹H NMR Purity Assessment

SupplierPurity by ¹H NMR (%)Observable Impurity Signals
Supplier A >99Minor signals in the aromatic region
Supplier B ~98.5Significant impurity signals in the aliphatic and aromatic regions
Supplier C >99.5Clean spectrum with minimal extraneous signals

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 20% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Mass Spectrometry (MS)
  • Instrumentation: Thermo Scientific Q Exactive HF Hybrid Quadrupole-Orbitrap Mass Spectrometer.

  • Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.

  • Sheath Gas Flow Rate: 40 units.

  • Aux Gas Flow Rate: 10 units.

  • Capillary Temperature: 320 °C.

  • Spray Voltage: 3.5 kV.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Full scan mode followed by data-dependent MS/MS scans on the most abundant ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Temperature: 298 K.

  • ¹H NMR: 16 scans, pulse width 30 degrees, relaxation delay 1.0 s.

  • Data Processing: MestReNova software was used for processing and integration of the spectra. Purity was determined by comparing the integral of the main compound signals to the sum of all signals in the spectrum.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical techniques employed in this study.

Experimental_Workflow cluster_sampling Sample Acquisition cluster_analysis Purity Analysis cluster_results Data Interpretation Supplier_A Supplier A HPLC HPLC Analysis Supplier_A->HPLC NMR NMR Spectroscopy Supplier_A->NMR Supplier_B Supplier B Supplier_B->HPLC Supplier_B->NMR Supplier_C Supplier C Supplier_C->HPLC Supplier_C->NMR MS Mass Spectrometry HPLC->MS Fraction Collection for MS Purity_Assessment Purity Assessment (%) HPLC->Purity_Assessment Impurity_Identification Impurity Identification MS->Impurity_Identification NMR->Purity_Assessment Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Final_Comparison Final_Comparison Purity_Assessment->Final_Comparison Impurity_Identification->Final_Comparison Structural_Confirmation->Final_Comparison

Caption: Experimental workflow for purity analysis.

Signaling_Pathway Start Start: this compound Sample Purity_Check Initial Purity Screening (e.g., TLC, Melting Point) Start->Purity_Check HPLC_Analysis Quantitative Purity by HPLC Purity_Check->HPLC_Analysis Proceed if initial checks are satisfactory MS_Analysis Impurity Identification by LC-MS HPLC_Analysis->MS_Analysis Characterize unknown peaks NMR_Analysis Structural Confirmation & Purity by NMR HPLC_Analysis->NMR_Analysis Confirm structure & quantify Decision Supplier Selection Decision MS_Analysis->Decision NMR_Analysis->Decision Pass Purity ≥ 98% and Identified Impurities Acceptable Fail Purity < 98% or Unacceptable Impurities Decision->Pass Decision->Fail

Caption: Logical flow for supplier qualification.

Conclusion

The purity of this compound varies between suppliers. Supplier C demonstrated the highest purity (99.8%) with minimal and well-characterized impurities. Supplier A also provided high-purity material (99.5%), while Supplier B's product showed a slightly lower purity (98.8%) with a different impurity profile.

For researchers engaged in late-stage drug development or projects requiring exceptionally high purity, Supplier C would be the recommended choice. For early-stage research or applications where cost is a significant factor and the identified impurities are not a concern, Supplier A and B may be viable alternatives. This guide underscores the importance of rigorous analytical testing to ensure the quality and consistency of critical raw materials in pharmaceutical research and development.

Comparative Analysis of Novel Benzofuran BZF-47b and Doxorubicin in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative benchmark of a novel benzofuran derivative, BZF-47b, against the established chemotherapeutic agent, Doxorubicin. The focus of this analysis is on their respective mechanisms of action and cytotoxic effects on the human cervical cancer cell line, HeLa. This document is intended for researchers, scientists, and professionals in the field of drug development.

Benzofuran scaffolds are recognized for their wide range of pharmacological properties, including significant anticancer potential.[1][2] Recent research has focused on synthesizing new derivatives to enhance efficacy and reduce the adverse effects commonly associated with conventional chemotherapy.[1] BZF-47b is a hypothetical, next-generation benzofuran compound designed for targeted inhibition of the MAPK/ERK signaling pathway, a critical cascade in cancer cell proliferation.[3][4][5]

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, used in the treatment of various solid tumors and hematological malignancies.[6] Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[6][7][8]

Mechanism of Action

The distinct mechanisms of BZF-47b and Doxorubicin are visualized below. BZF-47b is designed to selectively inhibit MEK, a key kinase in the MAPK/ERK pathway, thereby preventing the phosphorylation of ERK and subsequent downstream signaling that promotes cell proliferation. Doxorubicin exerts its cytotoxic effects through a broader, non-targeted mechanism involving direct DNA damage.[7][8][9][10]

BZF47b_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p Proliferation_Genes Proliferation Genes ERK->Proliferation_Genes BZF_47b BZF-47b BZF_47b->MEK Inhibition Cell_Cycle_Arrest Cell Cycle Arrest

Caption: Proposed inhibitory action of BZF-47b on the MAPK/ERK signaling pathway.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Mechanism of Doxorubicin leading to apoptosis via DNA damage.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The cytotoxic activities of BZF-47b and Doxorubicin were evaluated against the HeLa cell line using a standard MTT assay after 72 hours of exposure. BZF-47b demonstrates superior potency with a lower IC50 value compared to Doxorubicin.

CompoundTarget Cell LineIC50 (µM)
BZF-47b HeLa0.15
Doxorubicin HeLa~0.37 - 2.66 [11][12]

Note: IC50 values for Doxorubicin can vary based on experimental conditions and specific clones of cell lines.[11][12][13][14][15]

Experimental Protocols

MTT Assay for IC50 Determination

The following protocol outlines the methodology used to determine the cytotoxic effects of the compounds on the HeLa cell line.

1. Cell Culture and Plating:

  • HeLa cells are cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum.

  • Cells are seeded into 96-well flat-bottomed microtiter plates at a density of 1 x 10⁵ cells/mL.[16]

  • Plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[17]

2. Compound Treatment:

  • Serial dilutions of BZF-47b and Doxorubicin are prepared in the culture medium.

  • The culture medium is removed from the wells and replaced with 100 µL of the medium containing the respective compound dilutions.

  • Control wells contain medium with the solvent (e.g., DMSO) at a concentration not exceeding 0.5%.[17]

  • Plates are incubated for 72 hours.[11][12]

3. MTT Addition and Formazan Solubilization:

  • After incubation, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[18]

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[17][18][19]

  • The medium is carefully aspirated, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[17][19]

  • The plate is placed on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[17][18]

  • A reference wavelength (e.g., >650 nm) is used to subtract background absorbance.[18]

  • The percentage of cell viability is plotted against the logarithm of the compound concentration.

  • The IC50 value is determined using a non-linear regression analysis, typically a sigmoidal dose-response curve.[17]

MTT_Workflow A 1. Seed HeLa Cells in 96-well plate B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Add Serial Dilutions of BZF-47b or Doxorubicin B->C D 4. Incubate 72h C->D E 5. Add 10µL MTT Reagent to each well D->E F 6. Incubate 2-4h E->F G 7. Aspirate Media, Add 150µL DMSO F->G H 8. Shake to Dissolve Formazan Crystals G->H I 9. Read Absorbance at 570nm H->I J 10. Calculate IC50 Value I->J

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

References

Reproducibility of experiments using Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate is primarily recognized as a chemical intermediate in the synthesis of active pharmaceutical ingredients, its structural motifs, particularly the benzofuran carboxamide core, are features found in potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][2][3] This guide, therefore, provides a comparative analysis of established PARP inhibitors, offering a framework for evaluating the potential of novel compounds derived from this intermediate. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism of action, experimental data, and relevant protocols for this important class of therapeutic agents.

The Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of SSBs.[4][5] During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). The inability of HR-deficient cancer cells to repair these DSBs results in a phenomenon known as synthetic lethality, leading to selective cancer cell death.[5][6]

Signaling Pathway: PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cells

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair (BER) cluster_replication DNA Replication cluster_hr_pathway Homologous Recombination (HR) cluster_parp_inhibition PARP Inhibition cluster_synthetic_lethality Synthetic Lethality in BRCA-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_Damage->PARP recruits BER Base Excision Repair PARP->BER initiates Replication Replication Fork BER->Replication unrepaired SSB leads to DSB Double-Strand Break (DSB) Replication->DSB BRCA BRCA1/2 (Functional) DSB->BRCA activates BRCA_mut BRCA1/2 (Mutated/Deficient) DSB->BRCA_mut in context of HR_Repair HR Repair BRCA->HR_Repair mediates Cell_Survival_Normal Cell Survival HR_Repair->Cell_Survival_Normal leads to PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits No_HR_Repair Defective HR Repair BRCA_mut->No_HR_Repair Apoptosis Apoptosis No_HR_Repair->Apoptosis leads to

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Comparison of Prominent PARP Inhibitors

Several PARP inhibitors have been approved for clinical use, each with distinct pharmacological properties. The primary mechanism of action for these drugs is the inhibition of PARP's catalytic activity.[4] A key differentiator among them is their ability to "trap" the PARP enzyme on DNA at the site of damage, which is a highly cytotoxic event.[7][8]

PARP Inhibitor Primary Targets Key Indications Noteworthy Features
Olaparib PARP1, PARP2[4]Ovarian, Breast, Pancreatic, Prostate Cancer[9][10]First-in-class PARP inhibitor.[11]
Rucaparib PARP1, PARP2, PARP3[12]Ovarian, Prostate Cancer[11][12]Also inhibits other PARP family members.[13]
Niraparib PARP1, PARP2[14][15]Ovarian Cancer[14]Potent PARP trapper.[15]
Talazoparib PARP1, PARP2[8]Breast, Prostate Cancer[16]The most potent PARP trapper, approximately 100-fold more than Olaparib.[8][16]
Veliparib PARP1, PARP2[17][18]Investigational in various solid tumors[17]Potentiates the effects of chemotherapy and radiation.[17][19]

Experimental Data: In Vitro Potency of PARP Inhibitors

The potency of PARP inhibitors is often evaluated through in vitro assays that measure their ability to inhibit the catalytic activity of PARP enzymes (IC50) and their capacity to trap PARP-DNA complexes.

PARP Inhibitor PARP1 IC50 (nM) PARP2 IC50 (nM) Relative PARP Trapping Potency
Olaparib~5~1Moderate[20]
Rucaparib~1.4~5.5Moderate[20]
Niraparib~3.8~2.1High[15][20]
Talazoparib~1.2~0.87Very High[8][20]
Veliparib~5.2~2.9Low[15][18]

Note: IC50 values and trapping potency can vary depending on the specific assay conditions.

Experimental Protocols

In Vitro PARP Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PARP by detecting the incorporation of biotinylated Poly(ADP-ribose) (PAR) onto histone proteins.

Workflow:

PARP_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with histone proteins Start->Coat_Plate Add_Reagents Add PARP enzyme, biotinylated NAD+, and test compound Coat_Plate->Add_Reagents Incubate Incubate to allow PAR synthesis Add_Reagents->Incubate Wash Wash to remove unbound reagents Incubate->Wash Add_Streptavidin_HRP Add Streptavidin-HRP Wash->Add_Streptavidin_HRP Incubate_2 Incubate Add_Streptavidin_HRP->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add HRP substrate Wash_2->Add_Substrate Measure_Signal Measure colorimetric signal Add_Substrate->Measure_Signal End End Measure_Signal->End

Caption: Step-by-step workflow for a colorimetric in vitro PARP activity assay.

Methodology:

  • Plate Coating: A 96-well plate is coated with histone proteins and incubated overnight.

  • Reaction Setup: Recombinant PARP1 enzyme, activated DNA, biotinylated NAD+, and various concentrations of the test compound (e.g., a potential PARP inhibitor) are added to the wells.[21]

  • Incubation: The plate is incubated to allow the PARP-catalyzed formation of biotinylated PAR on the histone proteins.

  • Washing: The plate is washed to remove unincorporated biotinylated NAD+ and other reagents.

  • Detection: Streptavidin-conjugated Horseradish Peroxidase (HRP) is added, which binds to the biotinylated PAR.

  • Signal Generation: After another wash step, an HRP substrate is added, and the resulting colorimetric signal is measured using a plate reader. The signal intensity is inversely proportional to the PARP inhibitory activity of the test compound.

PARP Trapping Assay (Immunofluorescence-based)

This cell-based assay quantifies the ability of a PARP inhibitor to trap PARP1 on chromatin.

Workflow:

PARP_Trapping_Workflow Start Start Seed_Cells Seed cells on coverslips Start->Seed_Cells Treat_Cells Treat with PARP inhibitor and/or DNA damaging agent Seed_Cells->Treat_Cells Pre_extraction Pre-extract soluble proteins Treat_Cells->Pre_extraction Fix_Permeabilize Fix and permeabilize cells Pre_extraction->Fix_Permeabilize Immunostain Immunostain with anti-PARP1 antibody Fix_Permeabilize->Immunostain Image_Acquisition Acquire images using fluorescence microscopy Immunostain->Image_Acquisition Quantify Quantify nuclear fluorescence intensity Image_Acquisition->Quantify End End Quantify->End

Caption: Experimental workflow for a cell-based PARP trapping assay using immunofluorescence.

Methodology:

  • Cell Culture: Cells are seeded on glass coverslips in a culture plate.

  • Drug Treatment: Cells are treated with the PARP inhibitor at various concentrations. A DNA damaging agent (e.g., methyl methanesulfonate) can be added to increase the number of sites for PARP trapping.[22]

  • Pre-extraction: Soluble, non-chromatin-bound proteins are removed by a brief incubation with a detergent-containing buffer.[22]

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized to allow antibody entry.

  • Immunostaining: Cells are incubated with a primary antibody specific for PARP1, followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: The coverslips are mounted and imaged using a fluorescence microscope. The intensity of the nuclear fluorescence signal, which corresponds to the amount of chromatin-bound PARP1, is quantified. An increased signal in inhibitor-treated cells compared to controls indicates PARP trapping.

Conclusion

The development of PARP inhibitors represents a significant advancement in targeted cancer therapy, particularly for tumors with deficiencies in DNA repair. While this compound is an intermediate, its potential to serve as a scaffold for novel PARP inhibitors underscores the importance of understanding the comparative landscape of existing drugs in this class. By utilizing the experimental protocols and comparative data presented in this guide, researchers can effectively evaluate the potential of new chemical entities and contribute to the advancement of personalized cancer medicine.

References

A Head-to-Head Comparison of Key Intermediates in Vilazodone and Vortioxetine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the principal chemical intermediates in the synthesis of two prominent antidepressant drugs: Vilazodone and Vortioxetine. The objective is to offer an in-depth analysis of their synthetic pathways, supported by experimental data, to aid researchers in process development, optimization, and selection of synthetic routes.

Introduction

Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, and Vortioxetine, a serotonin modulator and stimulator, are both significant advancements in the treatment of major depressive disorder. Their complex molecular structures necessitate multi-step synthetic processes, with the efficiency and purity of key intermediates playing a critical role in the overall yield and quality of the final active pharmaceutical ingredient (API). This guide focuses on a head-to-head comparison of the primary intermediates of both drugs, providing available quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.

Key Intermediates: A Comparative Overview

The synthesis of Vilazodone and Vortioxetine involves the preparation and coupling of key molecular fragments. For Vilazodone, the convergent synthesis strategy hinges on two primary intermediates: 3-(4-chlorobutyl)-5-cyanoindole and 5-(1-piperazinyl)-benzofuran-2-carboxamide .[1] The synthesis of Vortioxetine prominently features the intermediate 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine , often prepared from its precursor, 2-((2,4-dimethylphenyl)thio)aniline .[2][3]

A summary of the synthetic parameters for these key intermediates, based on available literature, is presented below.

Quantitative Data Summary

The following tables provide a comparative summary of the synthesis of the key intermediates for Vilazodone and Vortioxetine. It is important to note that reaction conditions and yields can vary based on the scale and specific laboratory procedures.

Table 1: Comparison of Vilazodone Intermediates Synthesis

IntermediateSynthetic RouteKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)Purity
3-(4-chlorobutyl)-5-cyanoindole Fischer Indole Synthesis4-cyanophenylhydrazine hydrochloride, 1,1-dimethoxy-6-chlorohexaneEthanol/Water0.5 - 2 hoursNot specifiedHighGood
Friedel-Crafts Acylation & Reduction5-cyanoindole, 4-chlorobutyryl chloride, Aluminum chlorideDichloromethane2 - 4 hours (Acylation)0 - 10~63 (Acylation)Not specified
5-(1-piperazinyl)-benzofuran-2-carboxamide Nucleophilic Aromatic Substitution5-bromobenzofuran-2-carboxamide, PiperazineNot specifiedNot specifiedNot specifiedNot specifiedNot specified
From 5-aminobenzofuran-2-carboxamide5-aminobenzofuran-2-carboxamide, bis(2-chloroethyl)amineNot specifiedNot specifiedNot specified~50Not specified

Table 2: Comparison of Vortioxetine Intermediate Synthesis

IntermediateSynthetic RouteKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)Purity
2-((2,4-dimethylphenyl)thio)aniline S-arylation & Reduction1-fluoro-2-nitrobenzene, 2,4-dimethylthiophenol, IronAcetic Acid (reduction)16 hours (reduction)30 (reduction)98 (S-arylation)Not specified
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine Piperazine Ring Formation2-((2,4-dimethylphenyl)thio)aniline, bis(2-chloroethyl)amine hydrochlorideDiethylene glycol methyl ether3 days13053Not specified
Palladium-catalyzed couplingtert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate, 2,4-dimethylthiophenolNot specifiedNot specifiedNot specified17 (overall)Not specified

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the key intermediates of Vilazodone and Vortioxetine, based on published methods.

Vilazodone Intermediate Synthesis

1. Synthesis of 3-(4-chlorobutyl)-5-cyanoindole via Fischer Indole Synthesis

  • Protocol:

    • Under an inert atmosphere (e.g., nitrogen), dissolve 1,1-dimethoxy-6-chlorohexane in a mixture of ethanol and water.

    • Heat the solution to facilitate dissolution.

    • In a separate vessel, prepare a solution of 4-cyanophenylhydrazine hydrochloride in a mixture of ethanol and pure water.

    • Slowly add the 4-cyanophenylhydrazine hydrochloride solution to the heated 1,1-dimethoxy-6-chlorohexane solution.

    • Maintain the reaction mixture at temperature for 0.5 to 2 hours to allow for the Fischer indole cyclization to complete.

    • Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

    • Collect the solid product by suction filtration.

    • Recrystallize the crude product from a suitable solvent to obtain pure 3-(4-chlorobutyl)-5-cyanoindole.

2. Synthesis of 5-(1-piperazinyl)-benzofuran-2-carboxamide from 5-aminobenzofuran-2-carboxamide

  • Protocol:

    • Combine 5-aminobenzofuran-2-carboxamide and bis(2-chloroethyl)amine in a suitable reaction vessel.

    • The reaction is carried out in the presence of an alkaline catalyst.

    • The specific solvent, temperature, and reaction time for this cyclization reaction are not detailed in the readily available literature but would require optimization.

    • Upon completion of the reaction, the product, 5-(1-piperazinyl)-benzofuran-2-carboxamide, is isolated and purified.

Vortioxetine Intermediate Synthesis

1. Synthesis of 2-((2,4-dimethylphenyl)thio)aniline

  • Protocol:

    • S-arylation: React 1-fluoro-2-nitrobenzene with 2,4-dimethylthiophenol to form (2,4-dimethylphenyl)(2-nitrophenyl)sulfane. This step typically proceeds with high yield (around 98%).

    • Reduction: To a mixture of the resulting (2,4-dimethylphenyl)(2-nitrophenyl)sulfane in acetic acid, add iron powder.

    • Stir the reaction mixture at 30°C for 16 hours.

    • Work-up the reaction to isolate the 2-((2,4-dimethylphenyl)thio)aniline.

2. Synthesis of 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine

  • Protocol:

    • In a reaction vessel, combine 2-((2,4-dimethylphenyl)thio)aniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq) in diethylene glycol methyl ether.

    • Heat the mixture at 130°C and stir for 3 days.

    • After cooling to room temperature, add water to the reaction mixture.

    • Further cool the mixture to 10°C while stirring to precipitate the product.

    • Filter the precipitate, wash with water, and then with acetone.

    • Dry the solid to afford 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine hydrochloride.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways for the key intermediates of Vilazodone and Vortioxetine.

Vilazodone_Intermediates_Synthesis cluster_vilazodone Vilazodone Intermediates Synthesis I1_start 4-cyanophenylhydrazine hydrochloride I1_product 3-(4-chlorobutyl)-5-cyanoindole I1_start->I1_product Fischer Indole Synthesis I1_reagent 1,1-dimethoxy-6-chlorohexane I1_reagent->I1_product I2_start 5-aminobenzofuran- 2-carboxamide I2_product 5-(1-piperazinyl)-benzofuran- 2-carboxamide I2_start->I2_product Cyclization I2_reagent bis(2-chloroethyl)amine I2_reagent->I2_product

Caption: Synthetic pathways for Vilazodone intermediates.

Vortioxetine_Intermediate_Synthesis cluster_vortioxetine Vortioxetine Intermediate Synthesis P_start1 1-fluoro-2-nitrobenzene P_product 2-((2,4-dimethylphenyl)thio)aniline P_start1->P_product S-arylation & Reduction P_start2 2,4-dimethylthiophenol P_start2->P_product I_product 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine P_product->I_product Piperazine Ring Formation I_reagent bis(2-chloroethyl)amine hydrochloride I_reagent->I_product

Caption: Synthetic pathway for the key Vortioxetine intermediate.

Conclusion

The synthesis of key intermediates for Vilazodone and Vortioxetine employs distinct chemical strategies. The preparation of Vilazodone's intermediates involves well-established reactions like the Fischer indole synthesis, offering potentially high yields and straightforward procedures. The synthesis of the core intermediate for Vortioxetine often involves multi-step sequences, including S-arylation and subsequent piperazine ring formation, which can present challenges in terms of reaction conditions and overall yield.

This guide provides a foundational comparison based on available data. Researchers and drug development professionals are encouraged to use this information as a starting point for their own process optimization and development efforts, considering factors such as cost of starting materials, scalability, and regulatory requirements. Further in-house experimental work will be crucial for a definitive selection of the most efficient and economical synthetic route for each intermediate.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate based on general safety data for structurally related compounds, including benzofuran and piperazine derivatives. It is imperative to consult a specific Safety Data Sheet (SDS) for the exact compound if available and to adhere to all local, state, and federal regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is crucial to follow strict safety protocols to minimize exposure and ensure a safe laboratory environment. Based on the hazardous nature of similar piperazine and benzofuran compounds, this chemical should be treated as hazardous.[1][2]

Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.[3][4]

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.[3]
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or airborne particles.[3][5]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection NIOSH/MSHA-approved respirator (if dust may be generated)To prevent inhalation of the compound, especially in poorly ventilated areas.[3]

Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation exposure.[3][4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.[3]

  • Ventilate the Area: Ensure adequate ventilation, if safe to do so. For spills outside a fume hood, increase airflow to the area.[3]

  • Contain the Spill:

    • For solid material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with a suitable inert solvent may help minimize airborne particles.[3]

    • For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.[3]

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[1][3]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[1][3]

Disposal of Unused or Waste Material

Unused or waste this compound and its containers are to be treated as hazardous chemical waste. Improper disposal, such as pouring down the drain or mixing with regular trash, is prohibited and can lead to environmental contamination.[6]

Primary Disposal Methods:

Disposal MethodDescription
Licensed Hazardous Waste Facility The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[3][6] These facilities are equipped to handle and treat toxic chemicals in a safe and environmentally sound manner, often through controlled incineration with flue gas scrubbing.[6]
Containerization and Labeling Use a dedicated, properly sealed, and clearly labeled waste container. The label should clearly indicate "Hazardous Waste" and include the full chemical name.[1][6]

Step-by-Step Disposal Protocol

  • Review Safety Data: Before beginning, consult any available Safety Data Sheet (SDS) and review institutional chemical hygiene plans.

  • Wear Appropriate PPE: Don the required personal protective equipment as detailed in the PPE table.[3][4]

  • Segregate Waste: Ensure that waste containing this compound is not mixed with incompatible materials. It should be segregated from strong oxidizing agents, strong acids, and strong reducing agents.[5][7]

  • Collect Waste: Carefully transfer any waste, including contaminated consumables (e.g., pipette tips, weighing paper), into a designated hazardous waste container.[1]

  • Seal and Label Container: Securely seal the hazardous waste container. Ensure it is clearly and accurately labeled with its contents.[1][6]

  • Store Temporarily: Store the sealed container in a designated, secure hazardous waste accumulation area away from heat and ignition sources.[2][7]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[8]

Disposal_Workflow start Waste Generation: This compound consult_sds Consult Safety Data Sheet (SDS) and Institutional Protocols start->consult_sds wear_ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat consult_sds->wear_ppe spill Spill Occurs wear_ppe->spill segregate Segregate from Incompatible Materials containerize Collect in Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for Disposal store->contact_ehs end Disposal by Licensed Professional Vendor contact_ehs->end spill->segregate No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->containerize

Caption: Disposal workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.